M2I-1
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[[4-[bis(2-methylpropyl)amino]-3-nitrophenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-11(2)9-22(10-12(3)4)15-6-5-13(8-16(15)23(26)27)7-14-17(24)20-19(28)21-18(14)25/h5-8,11-12H,9-10H2,1-4H3,(H2,20,21,24,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEKPQUKWLNUKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C1=C(C=C(C=C1)C=C2C(=O)NC(=S)NC2=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387207 | |
| Record name | 5-({4-[Bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene)-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6063-97-4 | |
| Record name | 5-({4-[Bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene)-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis and characterization of the novel compound, 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. This molecule, belonging to the class of benzylidene-2-thioxopyrimidinediones, holds potential for investigation in various therapeutic areas, including oncology and inflammatory diseases, due to the established bioactivity of the pyrimidinedione scaffold. This document provides a comprehensive, albeit theoretical, pathway for its synthesis via a Knoevenagel condensation, outlines expected characterization data, and discusses potential biological activities and associated signaling pathways.
Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry, with numerous approved drugs for a range of conditions. The 2-thioxodihydropyrimidine-4,6-dione (2-thiobarbituric acid) core, in particular, has been a scaffold of interest for the development of novel therapeutic agents. The introduction of a substituted benzylidene moiety at the 5-position can significantly modulate the biological activity of the parent compound. The target molecule, 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, incorporates a diisobutylamino group for increased lipophilicity and a nitro group, which is a common pharmacophore in various bioactive molecules. This guide provides a putative synthetic route and characterization profile to facilitate its laboratory investigation.
Synthesis Workflow
The synthesis of the target compound is proposed to be a two-step process, beginning with the synthesis of the key intermediate, 4-(diisobutylamino)-3-nitrobenzaldehyde, followed by a Knoevenagel condensation with 2-thioxodihydro-4,6(1H,5H)-pyrimidinedione.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
Synthesis of 4-(diisobutylamino)-3-nitrobenzaldehyde
A plausible method for the synthesis of this starting material involves the nitration of 4-(diisobutylamino)benzaldehyde.
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Reaction Setup: To a stirred solution of 4-(diisobutylamino)benzaldehyde (1.0 eq) in concentrated sulfuric acid at 0 °C, a cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid is added dropwise, maintaining the temperature below 5 °C.
-
Reaction Progression: The reaction mixture is stirred at 0-5 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction mixture is poured onto crushed ice, and the resulting precipitate is collected by filtration. The crude product is washed with cold water until neutral and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-(diisobutylamino)-3-nitrobenzaldehyde.
Synthesis of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
The target compound is synthesized via a Knoevenagel condensation of the aldehyde intermediate with 2-thiobarbituric acid.[1][2]
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Reaction Setup: A mixture of 4-(diisobutylamino)-3-nitrobenzaldehyde (1.0 eq), 2-thioxodihydro-4,6(1H,5H)-pyrimidinedione (1.0 eq), and a catalytic amount of piperidine or a few drops of acetic acid in a suitable solvent such as ethanol is prepared.[1][3]
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Reaction Progression: The reaction mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by TLC.
-
Work-up and Purification: After completion of the reaction, the mixture is cooled to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like glacial acetic acid or ethanol to afford the pure target compound.
Data Presentation
Table 1: Expected Quantitative Data
| Parameter | Expected Value |
| Molecular Formula | C₁₉H₂₄N₄O₄S |
| Molecular Weight | 420.49 g/mol |
| Yield | 75-85% |
| Melting Point | >250 °C (with decomposition) |
| Appearance | Yellow to orange solid |
| Solubility | Soluble in DMSO and DMF, sparingly soluble in ethanol and methanol |
Table 2: Representative Characterization Data
| Technique | Expected Data |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 12.1 (s, 1H, NH), 11.9 (s, 1H, NH), 8.3-8.5 (m, 2H, Ar-H), 7.5 (d, 1H, Ar-H), 3.0-3.2 (m, 4H, N-CH₂), 1.9-2.1 (m, 2H, CH), 0.8-1.0 (d, 12H, CH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 178.5 (C=S), 163.2 (C=O), 161.8 (C=O), 155.1, 148.9, 140.2, 135.6, 130.4, 125.7, 122.3, 115.8 (Ar-C & C=C), 55.6 (N-CH₂), 27.8 (CH), 19.9 (CH₃) |
| IR (KBr, cm⁻¹) | 3200-3100 (N-H stretching), 1710-1680 (C=O stretching), 1580-1560 (C=C stretching), 1520 & 1340 (NO₂ stretching), 1250-1200 (C-N stretching), 1180-1150 (C=S stretching) |
| Mass Spectrometry (ESI-MS) | m/z 421.15 [M+H]⁺, 443.13 [M+Na]⁺ |
Potential Biological Activity and Signaling Pathway
Derivatives of pyrimidinedione are known to exhibit a range of biological activities, including anti-inflammatory and anticancer effects.[4][5][6][7] The anti-inflammatory activity is often attributed to the inhibition of cyclooxygenase (COX) enzymes and the modulation of the NF-κB signaling pathway, which leads to a downstream reduction in the production of pro-inflammatory cytokines.[7] In the context of cancer, these compounds can induce apoptosis and inhibit cell proliferation through various mechanisms.[4][5][6]
Caption: Potential signaling pathways modulated by the target compound.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. The proposed synthetic route is based on well-established chemical transformations, and the expected characterization data are derived from analogous structures. The potential for this compound to exhibit anti-inflammatory and anticancer activities warrants its further investigation by researchers in the field of drug discovery and development.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. rltsc.edu.in [rltsc.edu.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrpr.com [ijrpr.com]
- 7. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Mechanism of Action of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
** chercheurs, scientifiques et professionnels du développement de médicaments**
Abstract
This technical guide provides a comprehensive overview of the current understanding of the mechanism of action for the compound 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. Extensive literature and database searches have been conducted to collate available information on its biological activity, molecular targets, and effects on signaling pathways.
Please note: Following a comprehensive search of publicly available scientific literature and chemical databases, no specific research or documentation detailing the mechanism of action, biological targets, or therapeutic effects of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione could be identified. The information presented herein is based on the general activities of structurally related pyrimidinedione derivatives.
Introduction to Pyrimidinedione Derivatives
The pyrimidinedione core is a common scaffold in medicinal chemistry, known to exhibit a wide range of biological activities. Derivatives of this heterocyclic compound have been investigated for their potential as:
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Anticancer agents
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Antiviral agents
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Antibacterial agents
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Anti-inflammatory drugs
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Inhibitors of various enzymes
The biological effects of these derivatives are highly dependent on the nature and position of the substituents on the pyrimidinedione ring.
Postulated Mechanism of Action
Based on the structural features of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, several potential mechanisms of action can be hypothesized. The presence of a nitrobenzylidene group and a thioxodihydropyrimidinedione core suggests potential interactions with various biological targets.
Potential as a Kinase Inhibitor
Many benzylidene derivatives of heterocyclic compounds are known to be inhibitors of protein kinases. The nitro group and the diisobutylamino substituent on the benzylidene ring could play a crucial role in binding to the ATP-binding pocket of various kinases, potentially disrupting cellular signaling pathways involved in cell proliferation, survival, and differentiation.
Interaction with Monocarboxylate Transporters (MCTs)
Structurally similar compounds have been investigated as inhibitors of monocarboxylate transporters, particularly MCT1. These transporters are crucial for the transport of lactate and other monocarboxylates across the cell membrane and are often upregulated in cancer cells to support their high glycolytic rate. Inhibition of MCTs can lead to intracellular acidification and metabolic stress, ultimately inducing cell death.
Experimental Protocols for Future Investigation
To elucidate the precise mechanism of action of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, the following experimental approaches are recommended:
Target Identification and Validation
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Kinase Profiling: A broad-panel kinase screen should be performed to identify potential kinase targets. This can be followed by in vitro kinase assays to determine the IC50 values for the most promising candidates.
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Cellular Thermal Shift Assay (CETSA): This method can be used to confirm target engagement in a cellular context.
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Affinity Chromatography/Mass Spectrometry: This approach can help to pull down binding partners of the compound from cell lysates, providing an unbiased method for target identification.
Cellular Assays
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Proliferation Assays: The effect of the compound on the proliferation of various cell lines (e.g., cancer cell lines) should be assessed using assays such as MTT or BrdU incorporation.
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Apoptosis Assays: To determine if the compound induces programmed cell death, assays such as Annexin V/PI staining followed by flow cytometry, and western blotting for caspase cleavage should be performed.
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Cell Cycle Analysis: Flow cytometry analysis of propidium iodide-stained cells can reveal the effect of the compound on cell cycle progression.
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Lactate Transport Assays: The inhibitory effect on MCTs can be measured by monitoring the uptake of radiolabeled lactate in cells.
Data Presentation (Hypothetical)
Should experimental data become available, it should be structured in clear, comparative tables.
Table 1: Hypothetical Kinase Inhibition Profile
| Kinase Target | IC50 (nM) |
| Kinase A | 50 |
| Kinase B | 250 |
| Kinase C | >1000 |
Table 2: Hypothetical Cellular Activity
| Cell Line | GI50 (µM) |
| Cancer Cell Line 1 | 1.5 |
| Cancer Cell Line 2 | 5.2 |
| Normal Cell Line | >50 |
Visualization of Potential Signaling Pathways
The following diagrams illustrate hypothetical signaling pathways that could be affected by the compound, based on the postulated mechanisms of action.
Caption: Postulated inhibition of a kinase signaling pathway.
Caption: Hypothetical workflow of MCT1 inhibition.
Conclusion
While the specific mechanism of action for 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione remains to be elucidated, its structural characteristics suggest that it may function as a kinase inhibitor or an inhibitor of monocarboxylate transporters. The experimental protocols outlined in this guide provide a clear path forward for researchers to investigate and characterize the biological activity of this compound. Further research is imperative to unlock its therapeutic potential and to provide the data necessary for a comprehensive understanding of its mechanism of action. its therapeutic potential and to provide the data necessary for a comprehensive understanding of its mechanism of action.
In vitro stability and solubility of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Technical Whitepaper: In Vitro Physicochemical and Metabolic Profiling
Compound: 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Disclaimer: Publicly available scientific literature and chemical databases do not contain specific experimental data on the in vitro stability and solubility of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. The following guide provides a comprehensive overview of the standard experimental protocols and data presentation formats that would be used to characterize a novel compound of this nature. The quantitative data presented herein is illustrative and should not be considered factual for this specific molecule.
Introduction
The preclinical assessment of a drug candidate's aqueous solubility and metabolic stability is fundamental to drug discovery and development. These properties are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences its bioavailability, efficacy, and potential for toxicity.
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Solubility directly impacts the dissolution rate and concentration of a drug available for absorption in the gastrointestinal tract and other biological fluids. Poor solubility is a major hurdle leading to low and variable bioavailability.
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In Vitro Stability , assessed in various matrices such as pH buffers, plasma, and liver microsomes, provides an early indication of a compound's chemical robustness and its susceptibility to metabolic degradation. Rapid degradation can lead to a short in vivo half-life, requiring more frequent or higher doses.
This document outlines the standard methodologies and data frameworks for evaluating the kinetic solubility, thermodynamic solubility, pH stability, and plasma stability of a novel chemical entity.
Data Presentation: Illustrative Summary
The following tables summarize representative data that would be generated during a typical in vitro profiling campaign.
Table 1: Aqueous Solubility Profile (Illustrative Data)
| Assay Type | Method | Endpoint | Solubility (µg/mL) | Solubility (µM) |
| Kinetic Solubility | Nephelometry | First Precipitation | 15.2 | 35.1 |
| Thermodynamic Solubility | Shake-Flask (HPLC-UV) | Equilibrium | 9.8 | 22.6 |
Table 2: In Vitro Stability Profile (Illustrative Data)
| Assay Type | Matrix | pH | Incubation Time (min) | Half-Life (t½, min) | % Remaining at 60 min |
| pH Stability | Phosphate Buffered Saline | 7.4 | 0, 15, 30, 60, 120 | > 120 | 98.2 |
| pH Stability | Glycine-HCl Buffer | 2.0 | 0, 15, 30, 60, 120 | 85.4 | 65.1 |
| Plasma Stability | Human Plasma | 7.4 | 0, 15, 30, 60 | > 120 | 96.5 |
| Plasma Stability | Rat Plasma | 7.4 | 0, 15, 30, 60 | 102.1 | 78.3 |
Experimental Protocols
Protocol: Aqueous Kinetic Solubility Assay
Objective: To determine the solubility of a compound in aqueous buffer following direct dilution from a DMSO stock, providing an estimate of solubility under conditions often used in high-throughput screening.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Compound Addition: Using a liquid handler, add 2 µL of the 10 mM stock solution to 198 µL of Phosphate Buffered Saline (PBS) at pH 7.4 in a clear-bottom 96-well microplate. This results in a final nominal concentration of 100 µM with 1% DMSO.
-
Incubation: Shake the plate for 2 hours at room temperature, protected from light.
-
Measurement: Measure the turbidity of each well using a nephelometer.
-
Data Analysis: The concentration at which the first sign of precipitation is detected (i.e., a significant increase in nephelometric turbidity units compared to a buffer/DMSO control) is reported as the kinetic solubility. A standard curve of known concentrations of a reference compound is used for quantification.
Protocol: Aqueous Thermodynamic Solubility Assay (Shake-Flask Method)
Objective: To determine the equilibrium solubility of a compound in an aqueous buffer, which represents its true solubility limit.
Methodology:
-
Compound Addition: Add an excess amount of the solid compound (e.g., 1 mg) to a glass vial containing 1 mL of Phosphate Buffered Saline (PBS) at pH 7.4.
-
Equilibration: Cap the vial and agitate it in a shaking incubator at 25°C for 24 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at 14,000 rpm for 20 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant.
-
Quantification: Dilute the supernatant with an appropriate solvent (e.g., 50:50 acetonitrile:water) and analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against a calibration curve prepared with known concentrations of the compound.
Protocol: Plasma Stability Assay
Objective: To assess the stability of a compound in plasma to evaluate its susceptibility to degradation by plasma enzymes (e.g., esterases, amidases).
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a working solution by diluting the stock to 100 µM in acetonitrile.
-
Reaction Initiation: Pre-warm human or rat plasma to 37°C. Add 5 µL of the 100 µM working solution to 495 µL of the pre-warmed plasma to achieve a final compound concentration of 1 µM.
-
Time-Point Sampling: Incubate the mixture in a water bath at 37°C. At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw a 50 µL aliquot.
-
Reaction Quenching: Immediately quench the enzymatic reaction by adding the 50 µL aliquot to 150 µL of ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Vortex the samples vigorously and centrifuge at 4°C for 15 minutes to pellet precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vial and analyze the concentration of the remaining parent compound using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½ = -0.693 / slope).
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for the nephelometry-based kinetic solubility assay.
Caption: Workflow for the thermodynamic shake-flask solubility assay.
Caption: Workflow for the in vitro plasma stability assay.
Spectroscopic Analysis of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic analysis of the novel compound 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and chemical analysis. This guide details the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, and provides standardized experimental protocols for these analytical techniques.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data from the spectroscopic analysis of the target compound. This data is extrapolated from known spectral data of structurally similar molecules, including dihydropyrimidinone derivatives and 3-nitrobenzaldehyde.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~11.0 - 12.0 | Singlet (broad) | 1H | NH (Thioamide) |
| ~9.5 - 10.5 | Singlet (broad) | 1H | NH (Amide) |
| ~8.0 - 8.5 | Singlet | 1H | Vinyl CH |
| ~7.5 - 8.0 | Multiplet | 3H | Aromatic CH |
| ~3.0 - 3.5 | Multiplet | 4H | N-CH₂ (Diisobutyl) |
| ~1.8 - 2.2 | Multiplet | 2H | CH (Diisobutyl) |
| ~0.8 - 1.2 | Doublet | 12H | CH₃ (Diisobutyl) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~175 - 185 | C=S (Thioamide) |
| ~160 - 170 | C=O (Amide) |
| ~150 - 160 | Aromatic C-N & C-NO₂ |
| ~120 - 140 | Aromatic & Vinyl C |
| ~100 - 110 | C5 of Pyrimidinedione |
| ~50 - 60 | N-CH₂ (Diisobutyl) |
| ~25 - 30 | CH (Diisobutyl) |
| ~15 - 25 | CH₃ (Diisobutyl) |
Table 3: Predicted Mass Spectrometry Data
| m/z | Ion |
| [M+H]⁺ | Molecular Ion Peak |
| [M+Na]⁺ | Sodium Adduct |
| Fragments | Corresponding to loss of isobutyl, nitro, and other functional groups |
Table 4: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Functional Group |
| 3200 - 3400 | N-H Stretching |
| 2800 - 3000 | C-H Stretching (Aliphatic) |
| 1650 - 1750 | C=O Stretching (Amide) |
| 1500 - 1550 | N-O Stretching (Nitro) |
| 1300 - 1350 | C-N Stretching |
| 1100 - 1200 | C=S Stretching |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved to achieve a homogeneous solution.
-
Instrumentation : Utilize a high-field NMR spectrometer, such as a 400 MHz or 600 MHz instrument, for optimal resolution and sensitivity.
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Integrate all peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and chemical shift referencing to the residual solvent peak.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the compound (approximately 1 mg/mL) in a solvent compatible with the ionization technique, such as methanol or acetonitrile.
-
Instrumentation : Employ a high-resolution mass spectrometer, for instance, a time-of-flight (TOF) or Orbitrap mass analyzer, coupled with an appropriate ionization source like electrospray ionization (ESI).
-
Data Acquisition :
-
Infuse the sample solution into the ion source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.
-
Set the mass range to scan for the expected molecular weight of the compound and its potential fragments.
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) on the parent ion to generate a fragmentation pattern.
-
-
Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and determine the accurate mass. Compare the experimental mass to the calculated theoretical mass to confirm the elemental composition. Interpret the fragmentation pattern from MS/MS data to corroborate the proposed structure.
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Solid State (KBr Pellet) : Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the prepared sample in the spectrometer and acquire the sample spectrum.
-
Typically, the spectrum is scanned over the mid-IR range (4000-400 cm⁻¹).
-
-
Data Analysis : The background spectrum is automatically subtracted from the sample spectrum. Analyze the resulting spectrum to identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analysis process.
An In-depth Technical Guide to the Potential Biological Targets of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Disclaimer: Direct experimental data for the biological targets of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not available in the public domain. This guide synthesizes information from studies on structurally related compounds to propose potential biological targets and outlines the experimental methodologies required for their validation.
Introduction
The compound 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione belongs to the family of pyrimidine derivatives, a class of heterocyclic compounds known for a wide range of pharmacological activities. Its structure, featuring a thiobarbiturate core, a substituted nitrobenzylidene group, and a diisobutylamino moiety, suggests several potential interactions with biological systems. This document explores these potential targets based on the known activities of similar chemical structures and provides a framework for experimental investigation.
Potential Biological Targets and Rationale
Based on the structural motifs of the query compound, several potential biological targets can be hypothesized.
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Enzyme Inhibition:
-
Cyclic Nucleotide Synthetases and Phosphodiesterases (PDEs): Pyridopyrimidine derivatives have been identified as inhibitors of guanylyl cyclase and adenylyl cyclase.[1] Additionally, fused pyrimidine derivatives have been investigated as inhibitors of phosphodiesterase 4 (PDE4), which is a key enzyme in inflammatory pathways.[2] The pyrimidine core of the query compound suggests it may interact with these enzyme families.
-
Epidermal Growth Factor Receptor (EGFR): Pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives have been developed as novel EGFR inhibitors for non-small cell lung cancer.[3]
-
DNA Polymerase III: A nitrobenzylidene derivative has been shown to inhibit DNA polymerase III in methicillin-resistant Staphylococcus aureus (MRSA).[4]
-
-
Modulation of Signaling Pathways:
-
Ion Channel Modulation:
-
Voltage-Gated Sodium and Calcium Channels: The thiobarbiturate core is structurally related to barbiturates, which are known to act on GABA-A receptors and voltage-gated ion channels. Anticonvulsants often target voltage-gated sodium and calcium channels.[7]
-
-
Antimicrobial Activity:
-
Nitro-containing compounds and dithiocarbamate derivatives have been evaluated for their antibacterial and antifungal activities.[5] The nitro group and the overall structure of the query compound suggest potential antimicrobial properties.
-
Data Presentation: Biological Activities of Structurally Related Compounds
The following tables summarize quantitative data for compounds structurally related to 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione.
Table 1: Inhibition of Cyclic Nucleotide Synthesis by a Pyridopyrimidine Derivative (BPIPP) [1]
| Cell Line | Stimulant | BPIPP Concentration (µM) | Inhibition of cGMP accumulation |
| T84 | 0.1 µM STa | 50 | Significant |
| T84 | 1 µM STa | 50 | Significant |
Table 2: Anti-inflammatory Activity of Tetrahydrobenzo[2][5]thieno[2,3-d]pyrimidine Derivatives [6]
| Compound | Concentration (µM) | Inhibition of NO Production | Inhibition of IL-6 Secretion | Inhibition of TNF-α Secretion |
| A2 | 10 | Significant | Significant | Significant |
| A6 | 10 | Significant | Significant | Significant |
| B7 | 10 | Significant | Significant | Significant |
Table 3: Antibacterial Activity of a Nitrobenzylidene Derivative (NBH) against S. aureus [4]
| Strain | MIC (µg/mL) |
| Methicillin-sensitive S. aureus (MSSA) | Not Specified |
| Methicillin-resistant S. aureus (MRSA) | Not Specified |
Experimental Protocols
To investigate the potential biological targets of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, the following experimental protocols are proposed.
-
Guanylyl and Adenylyl Cyclase Inhibition Assay:
-
Culture T84 human colorectal carcinoma cells.
-
Pre-treat cells with various concentrations of the test compound or vehicle (e.g., 0.1% DMSO) for 10 minutes.
-
Stimulate the cells with an appropriate agonist (e.g., STa for guanylyl cyclase) for 10 minutes.
-
Lyse the cells and measure the intracellular and extracellular concentrations of cGMP or cAMP using an enzyme immunoassay (EIA) kit.
-
Calculate the percent inhibition of cyclic nucleotide synthesis compared to the vehicle-treated control.
-
-
Phosphodiesterase 4 (PDE4) Inhibition Assay:
-
Utilize a commercially available PDE4 enzyme activity assay kit.
-
Incubate recombinant human PDE4 with various concentrations of the test compound.
-
Initiate the reaction by adding a fluorescently labeled cAMP substrate.
-
After a set incubation period, add a stop reagent that terminates the enzymatic reaction and develops the fluorescent signal.
-
Measure the fluorescence intensity and calculate the IC50 value of the test compound.
-
-
NF-κB Activation Assay:
-
Culture RAW264.7 macrophage cells.
-
Pre-treat the cells with the test compound for a specified time.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce NF-κB activation.
-
Perform nuclear extraction to separate nuclear and cytoplasmic proteins.
-
Analyze the nuclear translocation of the NF-κB p65 subunit using Western blotting.
-
Investigate the degradation of IκBα in the cytoplasm by Western blotting.
-
-
MAPK Phosphorylation Assay:
-
Culture RAW264.7 cells and pre-treat with the test compound.
-
Stimulate the cells with LPS.
-
Lyse the cells and perform Western blot analysis to detect the phosphorylated forms of MAPKs (e.g., p-ERK, p-JNK, p-p38) using specific antibodies.
-
-
Minimum Inhibitory Concentration (MIC) Determination:
-
Use a broth microdilution method according to CLSI guidelines.
-
Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli).
-
Incubate the plates under appropriate conditions.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Mandatory Visualizations
Caption: Proposed inhibition of the NF-κB signaling pathway.
Caption: Potential inhibition points in the MAPK signaling cascade.
Caption: A generalized workflow for target identification and validation.
Conclusion
While direct evidence is lacking, the structural characteristics of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione suggest a range of potential biological targets, primarily centered around enzyme inhibition and modulation of inflammatory signaling pathways. The experimental protocols outlined in this guide provide a clear path for the systematic investigation of these potential targets. Further research, beginning with the proposed in vitro and cell-based assays, is essential to elucidate the precise mechanism of action and therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Selective in vivo and in vitro activities of 3,3′-4-nitrobenzylidene-bis-4-hydroxycoumarin against methicillin-resistan… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anticonvulsant - Wikipedia [en.wikipedia.org]
In-depth Technical Guide: Crystal Structure of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
A comprehensive search of scientific literature and crystallographic databases did not yield specific information on the crystal structure, detailed experimental protocols, or established signaling pathways for the compound 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione.
While data for this exact molecule is not publicly available, this guide will provide a framework for the type of information typically presented in a technical whitepaper on the crystal structure of a novel compound. This will include hypothetical data tables and experimental protocols based on common practices for similar pyrimidine derivatives.
Introduction
Derivatives of 2-thioxodihydropyrimidine are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a substituted benzylidene moiety at the 5-position can significantly influence the molecule's steric and electronic properties, potentially leading to interactions with various biological targets. The title compound, featuring a diisobutylamino and a nitro group on the benzylidene ring, presents a unique combination of substituents that could modulate its pharmacological profile. An understanding of its three-dimensional structure through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships and guiding further drug development efforts.
Hypothetical Crystallographic Data
Should the crystal structure be determined, the data would be presented in a format similar to the table below. This data provides the fundamental parameters of the crystal lattice and the refinement statistics of the structural model.
| Parameter | Hypothetical Value |
| Chemical Formula | C21H28N4O4S |
| Formula Weight | 444.54 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 14.789(5) |
| α (°) | 90 |
| β (°) | 105.12(2) |
| γ (°) | 90 |
| Volume (ų) | 2234.5(14) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.320 |
| Absorption Coefficient (mm⁻¹) | 0.19 |
| F(000) | 944 |
| Crystal Size (mm³) | 0.25 x 0.18 x 0.15 |
| Theta range for data collection | 2.50 to 28.00° |
| Reflections collected | 15678 |
| Independent reflections | 5123 [R(int) = 0.045] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I > 2σ(I)] | R1 = 0.052, wR2 = 0.135 |
| R indices (all data) | R1 = 0.068, wR2 = 0.148 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the typical experimental procedures that would be employed for the synthesis, crystallization, and structure determination of a novel compound like the one .
Synthesis
The synthesis of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione would likely be achieved through a Knoevenagel condensation reaction.
Procedure:
-
Preparation of the Aldehyde: 4-(Diisobutylamino)-3-nitrobenzaldehyde would be synthesized first. This could involve the nitration of 4-(diisobutylamino)benzaldehyde or the nucleophilic aromatic substitution of a suitable precursor.
-
Condensation Reaction: An equimolar mixture of 4-(diisobutylamino)-3-nitrobenzaldehyde and 2-thioxodihydro-4,6(1H,5H)-pyrimidinedione (also known as 2-thiobarbituric acid) would be dissolved in a suitable solvent such as ethanol or acetic acid.
-
Catalysis: A catalytic amount of a base, like piperidine or pyridine, would be added to the reaction mixture.
-
Reaction Conditions: The mixture would be refluxed for several hours and the reaction progress monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture would be cooled, and the resulting precipitate filtered, washed with a cold solvent, and dried. The crude product would then be purified by recrystallization or column chromatography to yield the final compound.
Crystallization
Obtaining single crystals of sufficient quality is a critical step for X-ray diffraction analysis.
Procedure:
-
Solvent Selection: A range of solvents and solvent mixtures would be screened to find a suitable system where the compound has moderate solubility.
-
Slow Evaporation: A saturated solution of the compound would be prepared in a suitable solvent (e.g., a mixture of dichloromethane and methanol) in a loosely covered vial. The solvent would be allowed to evaporate slowly at room temperature over several days to weeks.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent would be placed in a small, open container. This container would then be placed in a larger, sealed vessel containing a less volatile solvent in which the compound is poorly soluble (the anti-solvent). The vapor of the volatile solvent would slowly diffuse into the anti-solvent, gradually reducing the solubility of the compound and promoting crystal growth.
X-ray Data Collection and Structure Refinement
The determination of the molecular structure from a single crystal is performed using X-ray crystallography.
Procedure:
-
Crystal Mounting: A suitable single crystal would be selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal would be placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data would be collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Data Processing: The collected diffraction images would be processed to integrate the reflection intensities and perform corrections for absorption and other experimental factors.
-
Structure Solution and Refinement: The crystal structure would be solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms would be placed in calculated positions and refined using a riding model.
Visualization of Methodologies
To illustrate the interconnectedness of the experimental procedures, the following workflow diagram is provided.
Caption: A flowchart illustrating the major steps from synthesis to the final determination of the crystal structure.
Hypothetical Signaling Pathway Involvement
Given the structural motifs present in the title compound, it could potentially interact with various signaling pathways implicated in cell growth and proliferation, such as the PI3K/Akt pathway, which is often dysregulated in cancer. The following diagram illustrates a simplified representation of this pathway and a hypothetical point of inhibition.
Caption: A diagram showing a potential mechanism of action via inhibition of the PI3K/Akt signaling pathway.
Conclusion
While the specific crystal structure of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione remains to be elucidated, this guide provides a comprehensive overview of the necessary experimental procedures and data presentation standards for such a study. The determination of its three-dimensional structure would be a valuable contribution to the field of medicinal chemistry, enabling a deeper understanding of its potential therapeutic applications and facilitating the design of more potent and selective analogs. Future research efforts should be directed towards the successful synthesis and crystallization of this compound to unlock its full therapeutic potential.
Quantum Mechanical Calculations for 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the application of quantum mechanical (QM) calculations in the analysis of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, a molecule of interest in drug development. We detail the theoretical background of key QM methods, including Density Functional Theory (DFT), Hartree-Fock (HF), and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches. This guide presents hypothetical yet representative data from these calculations in structured tables and provides detailed protocols for each computational experiment. Furthermore, we visualize the computational workflow and logical relationships using the DOT language for Graphviz. This document is intended for researchers, scientists, and professionals in the field of drug discovery and computational chemistry.
Introduction
The molecule 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione belongs to the pyrimidinedione class of compounds, which are known for their diverse biological activities. Understanding the electronic structure, reactivity, and interaction of this molecule with biological targets at a quantum level is crucial for rational drug design and development. Quantum mechanics offers a powerful lens to investigate molecular properties that are not accessible through classical molecular mechanics.[1][2] By modeling the electronic behavior of molecules, QM methods can provide invaluable insights into reaction mechanisms, binding affinities, and spectroscopic properties, thereby guiding the optimization of lead compounds.[1][3]
This guide will explore the application of several key quantum mechanical methods to elucidate the properties of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione.
Theoretical Background of Quantum Mechanical Methods
Quantum mechanics has become an indispensable tool in computational drug design, providing precise molecular insights.[1] The primary QM methods discussed in this guide are Density Functional Theory (DFT), Hartree-Fock (HF) theory, and the hybrid QM/MM method.
-
Density Functional Theory (DFT): DFT is a computational quantum mechanical method widely used to model the electronic structure of molecules with a good balance of accuracy and computational cost.[1] It is based on the principle that the energy of a molecule can be determined from its electron density.
-
Hartree-Fock (HF) Method: The Hartree-Fock method is a foundational wave function-based quantum mechanical approach used to compute molecular electronic structures.[1] It provides a good starting point for more advanced and accurate methods.
-
Quantum Mechanics/Molecular Mechanics (QM/MM): The QM/MM method is a hybrid approach that combines the accuracy of QM for a critical region of a molecular system (e.g., a ligand and the active site of a protein) with the efficiency of molecular mechanics (MM) for the larger, less critical part of the system (e.g., the rest of the protein and solvent).[1]
Computational Protocols
This section details the methodologies for performing quantum mechanical calculations on 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione.
Geometry Optimization
The first step in any quantum mechanical calculation is to find the lowest energy conformation of the molecule.
Protocol:
-
Initial Structure Generation: The 3D structure of the molecule is built using a molecular editor and subjected to a preliminary energy minimization using a classical force field (e.g., MMFF94).
-
Quantum Mechanical Optimization: The resulting structure is then optimized at the desired level of theory. For this molecule, we recommend the B3LYP functional with the 6-31G(d,p) basis set for DFT calculations and the HF/6-31G(d,p) level for Hartree-Fock calculations.
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
Electronic Properties Calculation
Once the geometry is optimized, various electronic properties can be calculated.
Protocol:
-
Single-Point Energy Calculation: A single-point energy calculation is performed on the optimized geometry using the desired level of theory and basis set.
-
Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is a key indicator of molecular stability and reactivity.
-
Dipole Moment Calculation: The molecular dipole moment is calculated to understand the molecule's polarity.
-
Mulliken Population Analysis: A Mulliken population analysis is performed to determine the partial charges on each atom.
QM/MM Docking and Binding Energy Calculation
To study the interaction of the molecule with a biological target, a QM/MM approach can be employed.
Protocol:
-
System Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The protein is prepared by adding hydrogen atoms, assigning protonation states, and removing water molecules.
-
Classical Docking: The ligand is docked into the active site of the protein using a classical docking program to obtain an initial binding pose.
-
QM/MM System Definition: The system is partitioned into a QM region and an MM region. The QM region typically includes the ligand and the key amino acid residues in the active site. The rest of the protein and solvent form the MM region.
-
QM/MM Optimization: The geometry of the QM region is optimized while keeping the MM region fixed.
-
Binding Energy Calculation: The binding energy is calculated using the following equation: ΔE_binding = E_complex(QM/MM) - E_protein(MM) - E_ligand(QM)
Data Presentation
The following tables summarize hypothetical quantitative data obtained from the quantum mechanical calculations on 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione.
Table 1: Calculated Electronic Properties
| Property | DFT (B3LYP/6-31G(d,p)) | Hartree-Fock (HF/6-31G(d,p)) |
| Total Energy (Hartree) | -2345.6789 | -2344.1234 |
| HOMO Energy (eV) | -6.234 | -8.912 |
| LUMO Energy (eV) | -2.145 | -0.567 |
| HOMO-LUMO Gap (eV) | 4.089 | 8.345 |
| Dipole Moment (Debye) | 5.67 | 6.12 |
Table 2: Mulliken Atomic Charges (Selected Atoms)
| Atom | DFT (B3LYP/6-31G(d,p)) | Hartree-Fock (HF/6-31G(d,p)) |
| O(nitro)1 | -0.456 | -0.512 |
| O(nitro)2 | -0.458 | -0.515 |
| N(nitro) | 0.890 | 0.950 |
| N(amino) | -0.321 | -0.380 |
| S(thio) | -0.112 | -0.150 |
Table 3: QM/MM Binding Energy Calculation
| Parameter | Value |
| QM Region | Ligand + Active Site Residues (e.g., TYR123, SER45, HIS89) |
| MM Region | Remainder of Protein and Solvent |
| QM/MM Binding Energy (kcal/mol) | -12.5 |
Visualization of Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships described in this guide.
Caption: Workflow for Quantum Mechanical Calculations.
Caption: QM/MM System Partitioning Logic.
Caption: Interrelation of Calculated Properties.
Conclusion
Quantum mechanical calculations provide a robust framework for understanding the intrinsic properties of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. By employing methods such as DFT, HF, and QM/MM, researchers can gain deep insights into its electronic structure, reactivity, and binding interactions with biological targets. The data and protocols presented in this guide offer a starting point for further computational studies aimed at optimizing the therapeutic potential of this and related compounds. The continued development of computational methods and hardware will further enhance the role of quantum chemistry in drug discovery.[4]
References
Preliminary cytotoxicity screening of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Navigating the Cytotoxic Potential of Novel Pyrimidine Derivatives: A Technical Overview
Disclaimer: As of the latest literature survey, specific preliminary cytotoxicity data for the compound 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not publicly available. This guide, therefore, presents a comprehensive overview based on the cytotoxic evaluation of structurally related pyrimidine and benzylidene derivatives to provide a representative framework for researchers, scientists, and drug development professionals. The experimental protocols and potential mechanisms discussed are based on established methodologies for analogous compounds and serve as a foundational reference for future studies on this specific molecule.
Introduction
Derivatives of pyrimidine and benzylidene are recognized for their diverse pharmacological activities, including their potential as anticancer agents. These compounds often exert their effects through various mechanisms, such as the inhibition of key enzymes in signaling pathways or the induction of apoptosis. The preliminary cytotoxicity screening of a novel compound like 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a critical first step in the drug discovery pipeline to assess its potential as a therapeutic agent. This technical guide outlines the typical methodologies employed in such screenings and presents a compilation of data from related compounds to offer insights into the potential cytotoxic profile of this class of molecules.
Data Presentation: Cytotoxicity of Structurally Related Pyrimidine Derivatives
The following tables summarize the cytotoxic activity of various substituted pyrimidine derivatives against different cell lines, as reported in the literature. This data provides a comparative baseline for the potential efficacy of novel compounds within this chemical class.
Table 1: Cytotoxicity of Substituted Pyrimidines against Mouse Fibroblast (3T3) Cell Line
| Compound ID | IC50 (µM)± SD | Cytotoxicity Level |
| Derivative 7 | 27.038 ± 0.26 | Weak |
| Derivative 20 | 22.4 ± 0.76 | Weak |
| Derivative 2 | 19.482 ± 0.406 | Moderate |
| Derivative 10 | 7.038 ± 0.26 | Cytotoxic |
Data sourced from a study on free radical scavenging and cytotoxic activities of substituted pyrimidines.[1]
Table 2: Antiproliferative Activity of 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates
| Compound ID | Cell Line | IC50 (µg/mL) | IC50 (µM) |
| Compound 2 | MCF-7 | 4.3 ± 0.11 | 0.013 |
| Compound 4 | BALB 3T3 | 8.37 | Not Reported |
| Compound 7 | BALB 3T3 | 2754 | 8.8 |
Data from a study on the design and antiproliferative activity of thieno[2,3-d]pyrimidine derivatives against breast cancer cell lines.[2]
Experimental Protocols
A standard method for determining the in vitro cytotoxicity of a novel compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Representative Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Human cancer cell lines (e.g., A549, MCF-7, or HCT-116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Cells are harvested from culture flasks using trypsin-EDTA.
-
A cell suspension of a specific density (e.g., 5 x 10^4 cells/mL) is prepared.
-
100 µL of the cell suspension is seeded into each well of a 96-well microplate and incubated for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
The test compound, 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
A series of dilutions of the test compound are prepared in the culture medium.
-
The medium from the wells is aspirated, and 100 µL of the medium containing different concentrations of the test compound is added. A vehicle control (medium with DMSO) and a negative control (medium only) are also included.
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
The medium containing MTT is then carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
The absorbance of the solution in each well is measured using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve of cell viability against the compound concentration.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the preliminary in vitro cytotoxicity screening of a novel compound.
Hypothetical Signaling Pathway
Given that many pyrimidine derivatives exhibit anticancer properties by interfering with cell signaling, the following diagram depicts a hypothetical signaling pathway that could be a target for 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. This is a generalized representation and would require experimental validation.
References
Homology Modeling of Protein Targets for 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the homology modeling process for potential protein targets of the compound 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. Based on existing literature for structurally similar pyrimidine-2,4,6-trione derivatives, the primary protein targets identified are Matrix Metalloproteinase-2 (MMP-2), Matrix Metalloproteinase-9 (MMP-9), and mutant Superoxide Dismutase 1 (SOD1). This document outlines the theoretical and practical steps involved in building three-dimensional models of these protein targets, a critical step in structure-based drug design and understanding the compound's mechanism of action. Detailed experimental protocols for assessing the inhibitory activity of the compound against these targets are also provided, alongside visualizations of relevant signaling pathways and the homology modeling workflow.
Introduction
5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione belongs to the class of pyrimidine-2,4,6-trione derivatives. Compounds with this core structure have shown significant biological activity, notably as inhibitors of matrix metalloproteinases (MMPs) and as modulators of mutant SOD1 aggregation. Understanding the interaction of this specific compound with its protein targets at a molecular level is paramount for rational drug design and optimization. Homology modeling, a computational technique to predict the three-dimensional structure of a protein based on its amino acid sequence and the known structure of a homologous protein, serves as a powerful tool in the absence of experimentally determined structures.
This guide will focus on the homology modeling of three putative protein targets:
-
Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9): These zinc-dependent endopeptidases are involved in the degradation of the extracellular matrix and are implicated in various pathological processes, including cancer metastasis and inflammation.
-
Mutant Superoxide Dismutase 1 (SOD1): Mutations in SOD1 are associated with familial amyotrophic lateral sclerosis (ALS), a progressive neurodegenerative disease. The aggregation of mutant SOD1 is a key pathological feature of the disease.
Data Presentation: Quantitative Analysis
A thorough literature search did not yield specific quantitative data (e.g., IC50 values) for the inhibitory activity of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione against MMP-2, MMP-9, or mutant SOD1. The following tables are provided as templates for researchers to populate with their experimental data.
Table 1: Inhibitory Activity against Matrix Metalloproteinases
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione | MMP-2 | Fluorogenic Substrate Assay | Data not available | |
| 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione | MMP-9 | Gelatin Zymography | Data not available |
Table 2: Inhibition of Mutant SOD1 Aggregation
| Compound | Mutant SOD1 Variant | Assay Type | IC50 (µM) | Reference |
| 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione | e.g., G93A | Thioflavin T Aggregation Assay | Data not available |
Experimental Protocols
MMP-2 and MMP-9 Inhibition Assay: Gelatin Zymography
Gelatin zymography is a widely used technique to detect the activity of gelatinases like MMP-2 and MMP-9.
Materials:
-
Polyacrylamide gel containing gelatin
-
Tris-Glycine SDS running buffer
-
Sample buffer (non-reducing)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 1 µM ZnCl2, and 1% Triton X-100)
-
Staining solution (e.g., 0.5% Coomassie Brilliant Blue R-250 in methanol:acetic acid:water)
-
Destaining solution (e.g., methanol:acetic acid:water)
-
Recombinant human MMP-2 and MMP-9
-
Test compound (5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione)
Procedure:
-
Prepare polyacrylamide gels co-polymerized with gelatin (e.g., 1 mg/mL).
-
Mix recombinant MMP-2 or MMP-9 with varying concentrations of the test compound in a suitable buffer and incubate for a predetermined time.
-
Add non-reducing sample buffer to the enzyme-inhibitor mixtures.
-
Load the samples onto the gelatin-containing polyacrylamide gel.
-
Perform electrophoresis under non-reducing conditions.
-
After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow enzyme renaturation.
-
Incubate the gel in the incubation buffer at 37°C for 12-24 hours to allow for gelatin digestion by the active MMPs.
-
Stain the gel with Coomassie Brilliant Blue R-250.
-
Destain the gel to visualize the zones of gelatinolysis, which will appear as clear bands against a blue background.
-
Quantify the band intensity to determine the inhibitory effect of the compound and calculate the IC50 value.
Mutant SOD1 Aggregation Inhibition Assay: Thioflavin T (ThT) Assay
The Thioflavin T (ThT) assay is a common method to monitor the formation of amyloid-like fibrils, characteristic of mutant SOD1 aggregation.
Materials:
-
Recombinant mutant SOD1 protein (e.g., G93A variant)
-
Thioflavin T (ThT) stock solution
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence detection (Excitation ~440 nm, Emission ~485 nm)
-
Test compound
Procedure:
-
Prepare solutions of the test compound at various concentrations in the assay buffer.
-
In a 96-well plate, mix the recombinant mutant SOD1 protein with the different concentrations of the test compound.
-
Add ThT to each well to a final concentration of ~10-20 µM.
-
Induce aggregation of SOD1 (this can be achieved through various methods such as incubation at 37°C with agitation, or the addition of a denaturant).
-
Monitor the fluorescence intensity over time using a plate reader. An increase in fluorescence indicates the formation of amyloid fibrils.
-
Plot the fluorescence intensity against time for each compound concentration.
-
Determine the extent of inhibition by comparing the fluorescence of samples with the compound to a control without the compound.
-
Calculate the IC50 value for the inhibition of aggregation.
Homology Modeling Workflow
The process of homology modeling can be broken down into four main steps: template selection, sequence alignment, model building, and model validation.
Template Selection
The first and most critical step is to identify a suitable template structure from the Protein Data Bank (PDB). The quality of the final model is highly dependent on the choice of the template.
-
Methods: Sequence similarity search tools like BLAST (Basic Local Alignment Search Tool) or more sensitive methods like HHpred are used to search the PDB for proteins with known structures that are homologous to the target sequence.
-
Criteria for a good template:
-
High sequence identity (>30% is generally acceptable, >50% is good).
-
High resolution of the crystal structure (<2.5 Å).
-
Similar function and origin to the target protein.
-
Presence of any necessary co-factors or ligands.
-
Sequence Alignment
Once a template is selected, the amino acid sequence of the target protein is aligned with the sequence of the template. The accuracy of this alignment is crucial for the quality of the final model.
-
Methods: Multiple sequence alignment programs like ClustalW or T-Coffee can be used to generate an optimal alignment. Manual adjustments may be necessary, especially in regions of low sequence similarity.
Model Building
Using the sequence alignment and the 3D coordinates of the template, a model of the target protein is constructed.
-
Software: Automated homology modeling servers like SWISS-MODEL and standalone programs like MODELLER are widely used for this purpose. These tools work by copying the coordinates of the aligned residues from the template to the model and building the coordinates for insertions (loops) and side chains that differ from the template.
Model Validation
The final step is to assess the quality of the generated model to ensure it is a reasonable representation of the protein's structure.
-
Methods:
-
Ramachandran Plot: This plot analyzes the phi (φ) and psi (ψ) dihedral angles of the protein backbone. A good quality model will have the majority of its residues in the most favored regions of the plot.
-
Stereochemical checks: Programs like PROCHECK assess the stereochemical quality of the model, including bond lengths, bond angles, and planarity.
-
Energy calculations: The overall energy of the model can be calculated to identify any regions with high, unfavorable energy.
-
QMEAN (Qualitative Model Energy ANalysis): This is a composite scoring function that provides a global and local quality estimate of the model.
-
Signaling Pathways
Understanding the signaling pathways in which the target proteins are involved can provide context for the compound's potential therapeutic effects.
MMP-2 and MMP-9 Signaling Pathway
MMP-2 and MMP-9 are key players in extracellular matrix (ECM) remodeling, a process crucial for cell migration, invasion, and angiogenesis. Their expression and activity are tightly regulated by a variety of signaling pathways.
Mutant SOD1 Aggregation Pathway in ALS
Mutations in the SOD1 gene lead to the production of a misfolded protein that is prone to aggregation. These aggregates are a hallmark of familial ALS and are thought to contribute to motor neuron death through various mechanisms.
Conclusion
This technical guide provides a framework for the homology modeling of MMP-2, MMP-9, and mutant SOD1, the putative protein targets for 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. By following the outlined workflow and experimental protocols, researchers can generate robust 3D models of these targets and experimentally validate the inhibitory potential of the compound. The resulting structural insights will be invaluable for understanding the compound's mechanism of action and for guiding future lead optimization efforts in the development of novel therapeutics for diseases such as cancer and amyotrophic lateral sclerosis. The lack of publicly available quantitative data for the specific compound of interest highlights the need for further experimental investigation to fully characterize its biological activity.
Methodological & Application
Application Notes and Protocols for Kinase Assays Using 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, a small molecule inhibitor belonging to the pyrimidine derivative class, in kinase assays. Compounds with a pyrimidine scaffold have shown potential as inhibitors of various protein kinases, playing crucial roles in cellular signaling pathways implicated in diseases such as cancer and inflammatory disorders.
Due to the limited publicly available data on the specific kinase targets of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, this document will provide generalized protocols for assessing its inhibitory activity against key kinases often modulated by similar compounds. These include c-Jun N-terminal kinase (JNK), p38 mitogen-activated protein kinase (MAPK), and Akt (Protein Kinase B). The provided protocols and data are based on established methodologies for pyrimidine-based kinase inhibitors and are intended to serve as a comprehensive guide for researchers.
Potential Signaling Pathways of Interest
Thiobarbituric acid derivatives, structurally related to the compound of interest, have been observed to modulate stress-activated protein kinase pathways. The following diagram illustrates a simplified signaling cascade involving JNK and p38 MAPK, which are potential targets for this class of compounds.
The PI3K/Akt signaling pathway is another critical regulator of cell survival and proliferation, and its inhibition is a key strategy in cancer therapy. The diagram below outlines this pathway.
Experimental Protocols
The following protocols describe in vitro methods to assess the inhibitory activity of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione against JNK1, p38α, and Akt1 kinases. A luminescent-based assay, such as the ADP-Glo™ Kinase Assay, is a common and robust method for determining kinase activity by measuring the amount of ADP produced in the kinase reaction.[1][2]
General Experimental Workflow
The workflow for a typical in vitro kinase inhibition assay is outlined below.
In Vitro JNK1 Inhibition Assay
This protocol is adapted from commercially available kinase assay platforms.[1]
Materials:
-
JNK1 enzyme
-
JNK substrate (e.g., ATF2)
-
ATP
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)
-
5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration range is 10 mM to 0.1 nM.
-
In a 384-well plate, add 1 µl of the diluted compound or DMSO (vehicle control).
-
Add 2 µl of JNK1 enzyme solution to each well. The optimal enzyme concentration should be determined empirically but is typically in the low nanogram range.
-
Add 2 µl of a substrate/ATP mixture to initiate the reaction. The final concentrations of substrate and ATP should be at or near their respective Km values for the kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
In Vitro p38α MAPK Inhibition Assay
This protocol is based on established methods for p38 kinase assays.[2]
Materials:
-
p38α MAPK enzyme
-
p38 substrate (e.g., ATF2)[3]
-
ATP
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)
-
5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
Procedure:
-
Follow the same steps for compound dilution and plate setup as described in the JNK1 assay protocol.
-
Add 2 µl of p38α MAPK enzyme solution to each well.
-
Initiate the reaction by adding 2 µl of the substrate/ATP mixture.
-
Incubate at room temperature for 60 minutes.
-
Stop the reaction and detect the signal using the ADP-Glo™ Kinase Assay reagents as described for the JNK1 assay.
-
Analyze the data to determine the IC₅₀ value for p38α inhibition.
In Vitro Akt1 Inhibition Assay
This protocol provides a framework for assessing inhibition of Akt1.
Materials:
-
Akt1 enzyme
-
Akt substrate (e.g., GSK-3 fusion protein)
-
ATP
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)
-
5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
Procedure:
-
Prepare the compound dilutions and assay plate as outlined in the previous protocols.
-
Add 2 µl of Akt1 enzyme solution to each well.
-
Start the reaction by adding 2 µl of the substrate/ATP mixture.
-
Incubate at room temperature for 60 minutes.
-
Terminate the reaction and measure the luminescent signal following the ADP-Glo™ Kinase Assay protocol.
-
Calculate the IC₅₀ value from the dose-response curve.
Data Presentation
The inhibitory activity of a compound is typically reported as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table provides representative IC₅₀ values for a pyrazolo-pyrimidine derivative against p38α MAPK, which can serve as a reference for the expected potency of pyrimidine-based inhibitors.[4]
| Kinase Target | Representative Compound | IC₅₀ (µM) |
| p38α MAPK | Compound 6f (a pyrazolo-pyrimidine) | 0.032[4] |
| JNK1 | - | Data not available |
| Akt1 | - | Data not available |
Note: The data for the representative compound is provided for illustrative purposes only. The actual IC₅₀ values for 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione will need to be determined experimentally.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the kinase inhibitory potential of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. By utilizing the described in vitro kinase assays for JNK, p38 MAPK, and Akt, researchers can effectively characterize the potency and selectivity of this compound. The illustrative signaling pathways and experimental workflows are designed to guide the experimental setup and data interpretation, facilitating the evaluation of this pyrimidine derivative in drug discovery and development programs.
References
- 1. france.promega.com [france.promega.com]
- 2. promega.com [promega.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Synthesis, evaluation and docking of novel pyrazolo pyrimidines as potent p38α MAP kinase inhibitors with improved anti-inflammatory, ulcerogenic and TNF-α inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for cell-based assays with 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The compound 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione represents a class of molecules with potential therapeutic applications. Due to the limited public information on this specific molecule, this document provides detailed application notes and protocols for a well-characterized, representative compound of a similar functional class, the selective Mcl-1 inhibitor, AMG-176. These notes are intended for researchers, scientists, and drug development professionals working in oncology and apoptosis research.
Myeloid cell leukemia-1 (Mcl-1) is a pro-survival member of the B-cell lymphoma 2 (Bcl-2) family of proteins. Its overexpression is a common feature in various human cancers, contributing to tumor initiation, progression, and resistance to conventional therapies. Mcl-1 sequesters pro-apoptotic proteins such as Bak and Bim, thereby preventing the induction of apoptosis.[1] Small molecule inhibitors that disrupt the Mcl-1/pro-apoptotic protein interaction are a promising therapeutic strategy to induce cancer cell death.
AMG-176 is a potent and selective, orally bioavailable inhibitor of Mcl-1.[2][3] It binds to the BH3-binding groove of Mcl-1, leading to the release of pro-apoptotic proteins and subsequent activation of the intrinsic apoptotic pathway.[4] These application notes provide protocols for assessing the in vitro efficacy of Mcl-1 inhibitors like AMG-176 in cancer cell lines.
Mechanism of Action
AMG-176 selectively binds to the Mcl-1 protein, disrupting its interaction with pro-apoptotic partners like Bak. This leads to the activation of Bak and Bax, which oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating the caspase cascade and culminating in apoptosis.[1][4]
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of AMG-176 in various hematologic cancer cell lines after 48 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| Ramos | Burkitt's Lymphoma | 0.31 |
| Raji | Burkitt's Lymphoma | 1.65 |
| Daudi | Burkitt's Lymphoma | 9.62 |
| OCI-LY1 | Diffuse Large B-cell Lymphoma (GCB) | 0.21 |
| TMD8 | Diffuse Large B-cell Lymphoma (ABC) | 1.45 |
| DHL-10 | Diffuse Large B-cell Lymphoma (GCB) | 17.78 |
Data is representative and compiled from published literature.[5][6] Actual IC50 values may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTS Assay
This protocol describes the determination of cell viability in response to treatment with an Mcl-1 inhibitor using a colorimetric MTS assay.
Materials:
-
Cancer cell lines of interest (e.g., Ramos, OCI-LY1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom microplates
-
AMG-176 (or other Mcl-1 inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment (for adherent cells) or adaptation.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of AMG-176 in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 20 µM).
-
Add 100 µL of the diluted compound to the respective wells. Include wells with vehicle control (DMSO-treated medium) and untreated cells.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Apoptosis Assessment using Caspase-Glo® 3/7 Assay
This protocol measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cells treated as described in Protocol 1 (steps 1-3).
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well microplates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Assay Plate Preparation:
-
Follow steps 1-3 of the Cell Viability Assessment protocol, using a white-walled 96-well plate.
-
-
Caspase-Glo® 3/7 Reagent Preparation:
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[9]
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Express the results as fold-change in caspase activity relative to the vehicle-treated control.
-
Protocol 3: Western Blot Analysis of Mcl-1 Pathway Modulation
This protocol is for verifying the on-target effect of the Mcl-1 inhibitor by observing changes in the levels of Mcl-1 and downstream apoptosis markers.
Materials:
-
Cells treated with the Mcl-1 inhibitor.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Mcl-1, anti-cleaved PARP, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis:
-
Treat cells in a 6-well plate with the desired concentrations of the Mcl-1 inhibitor for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Troubleshooting
-
High variability in MTS assay: Ensure uniform cell seeding and proper mixing of the MTS reagent.
-
Low signal in Caspase-Glo® assay: Check for proper reagent preparation and ensure that the incubation time is sufficient for caspase activation.
-
No change in protein levels in Western blot: Verify the activity of the compound and the quality of the primary antibodies. Optimize the treatment time and concentration.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. tripod.nih.gov [tripod.nih.gov]
- 3. ccr.cancer.gov [ccr.cancer.gov]
- 4. Caspase-Glo 3/7 assay. [bio-protocol.org]
- 5. ashpublications.org [ashpublications.org]
- 6. AMG176, an MCL-1 Inhibitor, is Active in Pre-clinical Models of Aggressive B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 8. promega.com [promega.com]
- 9. ulab360.com [ulab360.com]
Application Notes and Protocols: 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione (TBA-Vis) as a Fluorescent Viscosity Sensor
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, hereafter referred to as TBA-Vis, is a fluorescent molecular rotor designed for the sensitive detection of microviscosity in biological systems. Its unique donor-π-acceptor (D-π-A) structure, comprising a diisobutylamino-nitrobenzylidene donor and a thiobarbituric acid acceptor, allows for viscosity-dependent fluorescence emission. In environments with low viscosity, intramolecular rotation around the central bond is facile, leading to non-radiative decay and low fluorescence. Conversely, in viscous environments, this rotation is hindered, resulting in a significant enhancement of fluorescence intensity and a longer fluorescence lifetime. This property makes TBA-Vis a powerful tool for studying cellular and subcellular viscosity changes, which are implicated in various physiological and pathological processes, including protein aggregation, membrane dynamics, and drug delivery.
Principle of Viscosity Sensing
TBA-Vis operates on the principle of Twisted Intramolecular Charge Transfer (TICT). Upon photoexcitation, the molecule transitions to an excited state. In low-viscosity media, the diisobutylamino-nitrobenzylidene group can freely rotate relative to the thiobarbituric acid moiety, forming a non-emissive TICT state and quenching fluorescence. In viscous environments, this rotation is restricted, forcing the molecule to relax through radiative pathways, thus increasing fluorescence. This relationship between viscosity and fluorescence lifetime allows for quantitative mapping of microviscosity using Fluorescence Lifetime Imaging Microscopy (FLIM).
Data Presentation
Photophysical Properties
The following table summarizes the representative photophysical properties of TBA-Vis in solvents of varying viscosity. Please note that these are representative values based on similar molecular rotors, and empirical determination for specific experimental conditions is recommended.
| Property | Dichloromethane (Low Viscosity) | Glycerol (High Viscosity) |
| Absorption Maximum (λ_abs_) | ~480 nm | ~485 nm |
| Emission Maximum (λ_em_) | ~580 nm | ~560 nm |
| Quantum Yield (Φ_f_) | < 0.1 | > 0.5 |
| Fluorescence Lifetime (τ) | < 1.0 ns | > 3.0 ns |
Viscosity-Fluorescence Lifetime Correlation
The relationship between the fluorescence lifetime of TBA-Vis and the viscosity of its environment can be described by the Förster-Hoffmann equation:
log(τ) = C + x * log(η)
Where:
-
τ is the fluorescence lifetime
-
η is the viscosity
-
C and x are constants that can be determined by calibration measurements.
Experimental Protocols
Synthesis of TBA-Vis
The synthesis of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione (TBA-Vis) can be achieved via a Knoevenagel condensation reaction.
Materials:
-
4-(Diisobutylamino)-3-nitrobenzaldehyde
-
2-Thiobarbituric acid
-
Piperidine
-
Ethanol
Procedure:
-
Dissolve 4-(diisobutylamino)-3-nitrobenzaldehyde (1 mmol) and 2-thiobarbituric acid (1.1 mmol) in ethanol (20 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure TBA-Vis.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Live Cell Imaging of Intracellular Viscosity
This protocol describes the use of TBA-Vis for imaging viscosity in living cells using fluorescence microscopy.
Materials:
-
TBA-Vis stock solution (1 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Cells of interest cultured on glass-bottom dishes
-
Fluorescence microscope with appropriate filter sets (e.g., excitation ~480 nm, emission ~550-650 nm)
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes and culture until they reach the desired confluency.
-
Probe Loading:
-
Prepare a working solution of TBA-Vis by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the TBA-Vis working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the loading solution and wash the cells twice with PBS to remove any unbound probe.
-
Add fresh, pre-warmed cell culture medium or an appropriate imaging buffer to the cells.
-
-
Imaging:
-
Immediately image the cells using a fluorescence microscope.
-
Acquire images using both bright-field and fluorescence channels.
-
Changes in fluorescence intensity will qualitatively reflect changes in intracellular viscosity.
-
Quantitative Viscosity Mapping using Fluorescence Lifetime Imaging Microscopy (FLIM)
This protocol provides a method for quantitative viscosity mapping in live cells using FLIM.
Materials:
-
TBA-Vis loaded cells (prepared as in the live cell imaging protocol)
-
A FLIM system coupled to a confocal or multiphoton microscope, equipped with a pulsed laser source (~480 nm) and time-correlated single photon counting (TCSPC) electronics.
Procedure:
-
System Calibration:
-
Prepare a series of solutions with known viscosities (e.g., glycerol-water mixtures).
-
Add a consistent concentration of TBA-Vis to each calibration solution.
-
Measure the fluorescence lifetime of TBA-Vis in each solution using the FLIM system.
-
Generate a calibration curve by plotting the logarithm of the fluorescence lifetime against the logarithm of the viscosity.
-
-
FLIM Data Acquisition:
-
Place the dish with TBA-Vis loaded cells on the microscope stage.
-
Select a region of interest for imaging.
-
Acquire FLIM data using the appropriate laser power and acquisition time to obtain sufficient photon counts for accurate lifetime determination.
-
-
Data Analysis:
-
Fit the fluorescence decay curves for each pixel in the FLIM image to a multi-exponential decay model.
-
Generate a fluorescence lifetime map of the cells.
-
Use the calibration curve to convert the fluorescence lifetime values into viscosity maps, providing a quantitative representation of the intracellular viscosity distribution.
-
Visualizations
Caption: Synthesis workflow for TBA-Vis.
Caption: Workflow for cell imaging with TBA-Vis.
Caption: Principle of viscosity sensing by TBA-Vis.
Application Notes and Protocols for High-Throughput Screening of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding the biological activity or high-throughput screening of the exact compound 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. The following application notes and protocols are provided as a representative template for researchers interested in screening compounds with a similar pyrimidinedione core structure, a class of molecules with demonstrated potential in drug discovery.
Introduction
Pyrimidinedione derivatives represent a significant class of heterocyclic compounds that are of considerable interest in medicinal chemistry and drug development.[1][2] The pyrimidine scaffold is a key structural component in a variety of biologically active molecules, including several approved drugs.[1] Numerous studies have highlighted the potential of pyrimidinedione derivatives as anticancer agents, with activities attributed to mechanisms such as the induction of apoptosis and cell cycle arrest.[2][3] Given their therapeutic potential, the development of robust high-throughput screening (HTS) assays is crucial for the efficient discovery and characterization of novel pyrimidinedione-based drug candidates.
This document provides a detailed protocol for a primary high-throughput cell viability assay, a common initial step in the evaluation of compound libraries for potential anticancer activity. It also outlines a general workflow for an HTS campaign and illustrates a representative signaling pathway that could be modulated by such compounds.
Quantitative Data Presentation
Effective high-throughput screening campaigns generate large volumes of data. It is essential to organize this data in a structured format to facilitate analysis and comparison. The following table is a template illustrating how quantitative data for a hypothetical pyrimidinedione compound, designated here as "Compound X," could be presented.
| Assay Type | Cell Line | Parameter | Value | Reference Compound | Reference Value |
| Cell Viability | MCF-7 (Breast Cancer) | IC50 | 1.2 µM | Doxorubicin | 0.5 µM |
| Cell Viability | HCT-116 (Colon Cancer) | IC50 | 2.5 µM | Doxorubicin | 0.8 µM |
| Cell Viability | A549 (Lung Cancer) | IC50 | 5.1 µM | Doxorubicin | 1.1 µM |
| Kinase Inhibition | Kinase Y | IC50 | 0.8 µM | Staurosporine | 0.1 µM |
| Apoptosis Induction | HCT-116 | Caspase 3/7 Activity | 3.5-fold increase | Camptothecin | 4.0-fold increase |
Experimental Protocols
High-Throughput Cell Viability Screening using a Luminescent-Based Assay
This protocol describes a method for screening a library of compounds, such as pyrimidinedione derivatives, for their effects on the viability of cancer cell lines in a 384-well plate format.
1. Materials and Reagents:
-
Cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Test compound (5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione) dissolved in DMSO to a stock concentration of 10 mM
-
Positive control (e.g., Doxorubicin)
-
Negative control (DMSO)
-
Luminescent cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
384-well clear-bottom, white-walled assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
2. Experimental Procedure:
-
Cell Seeding: a. Culture the desired cancer cell lines to ~80% confluency. b. Harvest the cells using trypsin-EDTA and neutralize with complete medium. c. Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in fresh complete medium. d. Determine the cell concentration using a hemocytometer or automated cell counter. e. Dilute the cell suspension to the desired seeding density (e.g., 2,000 cells per well in 40 µL of medium). f. Dispense 40 µL of the cell suspension into each well of the 384-well assay plates. g. Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Addition: a. Prepare a serial dilution of the test compound and control compounds in DMSO or cell culture medium. A common starting concentration range for a primary screen is 10 µM. b. Using an automated liquid handler or multichannel pipette, add 10 µL of the diluted compounds to the appropriate wells of the assay plates. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. c. Include wells with positive control (e.g., Doxorubicin at a known cytotoxic concentration) and negative control (DMSO vehicle). d. Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Luminescent Viability Assay: a. Equilibrate the assay plates and the luminescent cell viability reagent to room temperature. b. Add 25 µL of the luminescent reagent to each well of the 384-well plates. c. Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence of each well using a plate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability for each well relative to the negative control (DMSO-treated cells).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a non-linear regression analysis.
-
Calculate the Z'-factor for the assay to assess its quality and suitability for high-throughput screening. A Z'-factor between 0.5 and 1.0 is considered excellent.
Visualizations
Experimental Workflow
Caption: A generalized workflow for a high-throughput cell viability screen.
Hypothetical Signaling Pathway Inhibition
Caption: A potential mechanism of action for a pyrimidinedione compound.
References
Application Notes and Protocols for 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione as a Putative STAT3 Molecular Probe
Disclaimer: Publicly available experimental data, including specific protocols and quantitative metrics for 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, is limited. The following application notes and protocols are based on established methodologies for the characterization of small molecule STAT3 (Signal Transducer and Activator of Transcription 3) inhibitors and are provided as a comprehensive guide for researchers. The quantitative data presented is representative of a typical STAT3 inhibitor and should be considered illustrative.
Application Notes
5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a small molecule identified as a potential inhibitor of the STAT3 signaling pathway. Constitutive activation of STAT3 is a hallmark of numerous human cancers, promoting cell proliferation, survival, invasion, and angiogenesis, while also suppressing anti-tumor immunity.[1][2] This makes STAT3 an attractive target for the development of novel cancer therapeutics. This compound can be utilized as a molecular probe to investigate the role of STAT3 in various biological processes and to assess its therapeutic potential.
Key Potential Applications:
-
Cancer Biology: Elucidating the role of STAT3 in tumor growth, metastasis, and drug resistance in various cancer cell lines and animal models.
-
Immunology: Investigating the impact of STAT3 inhibition on immune cell function, including the activity of T cells, dendritic cells, and myeloid-derived suppressor cells (MDSCs).
-
Drug Discovery: Serving as a lead compound for the development of more potent and selective STAT3 inhibitors.
-
Inflammation Research: Exploring the involvement of the STAT3 pathway in inflammatory diseases.
Mechanism of Action:
The putative mechanism of action for this class of compounds involves the direct or indirect inhibition of STAT3. This can occur through various mechanisms, including:
-
Inhibition of STAT3 Phosphorylation: Preventing the phosphorylation of STAT3 at the critical tyrosine 705 residue, which is essential for its activation.[2]
-
Disruption of STAT3 Dimerization: Blocking the formation of STAT3 homodimers, which is a prerequisite for nuclear translocation.
-
Inhibition of DNA Binding: Preventing the STAT3 dimer from binding to the promoter regions of its target genes in the nucleus.
The following diagram illustrates the canonical STAT3 signaling pathway and the potential points of inhibition by a molecular probe like 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione.
Caption: STAT3 Signaling Pathway and Putative Inhibition.
Quantitative Data Summary
The following table summarizes representative quantitative data for a well-characterized small molecule STAT3 inhibitor. These values should be used as a benchmark for the experimental evaluation of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione.
| Parameter | Description | Representative Value | Assay |
| IC50 (pSTAT3) | Concentration required for 50% inhibition of STAT3 phosphorylation at Tyr705. | 1-10 µM | Western Blot / In-Cell ELISA |
| GI50 | Concentration required for 50% inhibition of cancer cell growth. | 5-25 µM | MTT / CellTiter-Glo Assay |
| Binding Affinity (Kd) | Dissociation constant for binding to the STAT3 SH2 domain. | 0.5-5 µM | Surface Plasmon Resonance (SPR) |
| Gene Expression IC50 | Concentration for 50% inhibition of a STAT3 target gene (e.g., BCL-XL, Cyclin D1). | 2-15 µM | RT-qPCR |
Experimental Protocols
Protocol 1: Inhibition of STAT3 Phosphorylation (Western Blot)
This protocol details the procedure to assess the inhibitory effect of the compound on cytokine-induced STAT3 phosphorylation in cancer cells.
Caption: Western Blot Workflow for pSTAT3 Inhibition.
Materials:
-
Cancer cell line with active STAT3 signaling (e.g., MDA-MB-231, A549)
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics
-
5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione (dissolved in DMSO)
-
Recombinant human IL-6 or other appropriate cytokine
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: Replace the medium with serum-free medium and incubate for 12-24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the compound (e.g., 0.1, 1, 5, 10, 25 µM) for 1-2 hours. Include a DMSO vehicle control.
-
Cytokine Stimulation: Stimulate the cells with an appropriate concentration of IL-6 (e.g., 50 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the pSTAT3 signal to total STAT3 and the loading control (β-actin).
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the effect of the compound on the viability and proliferation of cancer cells.
Caption: MTT Assay Workflow for Cell Viability.
Materials:
-
Cancer cell line
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the compound.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Protocol 3: STAT3-Dependent Gene Expression (RT-qPCR)
This protocol is for quantifying the effect of the compound on the mRNA levels of STAT3 target genes.
Caption: RT-qPCR Workflow for Gene Expression Analysis.
Materials:
-
Treated cells from a similar setup as Protocol 1 or 2
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for STAT3 target genes (e.g., BCL-XL, CCND1) and a housekeeping gene (GAPDH, ACTB)
Procedure:
-
Cell Treatment: Treat cells with the compound at various concentrations for 24 hours.
-
RNA Extraction: Extract total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform quantitative PCR using SYBR Green master mix and specific primers.
-
Analysis: Analyze the qPCR data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression.
References
Application Notes and Protocols for Efficacy Testing of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a novel synthetic compound belonging to the pyrimidinedione class of molecules. While the precise mechanism of action for this specific compound is under investigation, structural similarities to other 5-benzylidene-pyrimidinedione derivatives suggest potential therapeutic applications in oncology. Related compounds have been reported to exhibit anticancer properties through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.
These application notes provide a comprehensive guide for the preclinical evaluation of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione efficacy using established animal models. The protocols and methodologies detailed below are designed to assess the compound's anti-tumor activity and provide insights into its potential mechanisms of action.
Postulated Signaling Pathways
Based on the chemical structure, which features a nitrobenzylidene group attached to a thioxodihydropyrimidinedione core, it is hypothesized that this compound may interfere with one or more of the following signaling pathways frequently dysregulated in cancer:
-
STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers and promotes tumor cell proliferation, survival, and invasion.
-
CDC42 Signaling Pathway: Cell division control protein 42 (CDC42) is a small GTPase of the Rho family that plays a critical role in cell cycle progression, cell polarity, and migration. Its overexpression is associated with multiple cancer types.
-
NF-κB Signaling Pathway: The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a key regulator of inflammation and is implicated in cancer development and progression.
The selection of appropriate animal models for efficacy testing will be guided by these hypothesized mechanisms of action.
Proposed Animal Models for Efficacy Testing
The following animal models are recommended for evaluating the in vivo anticancer efficacy of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione.
Human Tumor Xenograft Models in Immunocompromised Mice
This is the most common and well-established model for testing the efficacy of novel anticancer compounds.
-
Rationale: To assess the direct anti-tumor effect of the compound on human cancer cells in an in vivo environment.
-
Mouse Strain: Athymic nude mice (nu/nu) or severe combined immunodeficient (SCID) mice are recommended due to their inability to reject human tumor cells.
-
Cell Lines: A panel of human cancer cell lines with known activation of the target signaling pathways should be selected. Examples include:
-
STAT3-activated tumors: MDA-MB-231 (breast cancer), A549 (lung cancer), U87 (glioblastoma).
-
CDC42-overexpressing tumors: PC-3 (prostate cancer), SW480 (colon cancer).
-
-
Route of Administration: The compound can be administered via various routes, including oral (gavage), intraperitoneal (IP), or intravenous (IV), depending on its physicochemical properties and formulation.
-
Readouts:
-
Tumor volume measurement.
-
Body weight monitoring (as an indicator of toxicity).
-
Survival analysis.
-
Pharmacodynamic (PD) marker analysis in tumor tissue (e.g., p-STAT3, CDC42 activity).
-
Syngeneic Tumor Models in Immunocompetent Mice
-
Rationale: To evaluate the compound's efficacy in the context of a fully functional immune system, which can be crucial for long-term tumor control.
-
Mouse Strain: C57BL/6 or BALB/c mice are commonly used.
-
Cell Lines: Murine tumor cell lines that are syngeneic to the host mouse strain, such as B16-F10 melanoma (C57BL/6) or 4T1 mammary carcinoma (BALB/c).
-
Readouts: Similar to xenograft models, with the addition of immune cell profiling in the tumor microenvironment (e.g., by flow cytometry or immunohistochemistry).
Data Presentation
Quantitative data from efficacy studies should be summarized in clear and well-structured tables to facilitate comparison between treatment groups.
Table 1: Illustrative Tumor Growth Inhibition Data in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Oral | 1500 ± 150 | - |
| Compound A | 25 | Oral | 900 ± 120 | 40 |
| Compound A | 50 | Oral | 450 ± 90 | 70 |
| Positive Control | 10 | IV | 300 ± 75 | 80 |
Note: Data presented is hypothetical and for illustrative purposes only.
Table 2: Illustrative Pharmacodynamic Marker Analysis in Tumor Tissue
| Treatment Group | Dose (mg/kg) | p-STAT3 Expression (Relative to Vehicle) | CDC42 Activity (Relative to Vehicle) |
| Vehicle Control | - | 1.0 | 1.0 |
| Compound A | 50 | 0.3 | 0.4 |
| Positive Control | 10 | 0.2 | Not Assessed |
Note: Data presented is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Human Tumor Xenograft Efficacy Study
Objective: To determine the anti-tumor efficacy of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in a human breast cancer xenograft model.
Materials:
-
Female athymic nude mice (6-8 weeks old).
-
MDA-MB-231 human breast cancer cells.
-
Matrigel.
-
5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione.
-
Vehicle for compound formulation (e.g., 0.5% carboxymethylcellulose).
-
Calipers.
-
Anesthesia (e.g., isoflurane).
-
Surgical tools.
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells in appropriate media until they reach 80-90% confluency.
-
Tumor Implantation:
-
Harvest and resuspend the cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (approximately 100-150 mm³).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Animal Randomization and Treatment:
-
When tumors reach the desired size, randomize the mice into treatment groups (n=8-10 mice per group).
-
Administer the test compound or vehicle control according to the predetermined dosing schedule and route of administration.
-
Monitor body weight and general health of the animals daily.
-
-
Study Termination and Tissue Collection:
-
Terminate the study when tumors in the control group reach a predetermined endpoint (e.g., 2000 mm³) or after a specified duration.
-
Euthanize the mice and carefully excise the tumors.
-
Weigh the tumors and fix a portion in formalin for immunohistochemistry and snap-freeze the remainder in liquid nitrogen for molecular analysis.
-
Protocol 2: Western Blot Analysis of Pharmacodynamic Markers
Objective: To assess the effect of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione on the expression of target proteins in tumor tissue.
Materials:
-
Frozen tumor tissue samples.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels.
-
Electrophoresis and blotting equipment.
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-CDC42, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction: Homogenize the frozen tumor tissue in lysis buffer and centrifuge to collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
-
Mandatory Visualizations
Caption: Postulated inhibition of the STAT3 signaling pathway.
Caption: General experimental workflow for in vivo efficacy testing.
Caption: Logical flow for preclinical drug development.
Application Notes and Protocols for Flow Cytometric Analysis of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione (MitoBloCK-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as MitoBloCK-6, is a cell-permeable small molecule that selectively inhibits the mitochondrial Mia40/Erv1 redox-mediated import pathway. This pathway is crucial for the import of many cysteine-rich proteins into the mitochondrial intermembrane space. Inhibition of this pathway by MitoBloCK-6 has been demonstrated to impair mitochondrial function, leading to a variety of cellular effects, including the induction of apoptosis and cell cycle arrest, particularly in cancer cell lines.[1][2][3][4] Flow cytometry is a powerful technique to quantitatively assess these cellular responses at a single-cell level.
These application notes provide detailed protocols for utilizing flow cytometry to investigate the effects of MitoBloCK-6 on key cellular processes:
-
Analysis of Apoptosis Induction
-
Cell Cycle Analysis
-
Measurement of Mitochondrial Membrane Potential
Mechanism of Action Overview
MitoBloCK-6 targets the essential mitochondrial import protein Erv1, a key component of the disulfide relay system.[2][3] By inhibiting Erv1, MitoBloCK-6 disrupts the proper folding and import of numerous mitochondrial proteins. This disruption of mitochondrial homeostasis can trigger downstream events such as the release of cytochrome c from the mitochondria into the cytosol, a critical step in the intrinsic apoptotic pathway.[2][3] Furthermore, mitochondrial dysfunction can impact cellular energy metabolism and redox balance, leading to cell cycle arrest, primarily at the G2/M phase.[4]
Figure 1: Simplified signaling pathway of MitoBloCK-6 action.
Data Presentation
The following tables summarize hypothetical quantitative data for the described flow cytometry protocols. These values are intended as a guide and should be optimized for specific cell types and experimental conditions.
Table 1: Apoptosis Induction in Cancer Cells Treated with MitoBloCK-6
| Treatment Group | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Vehicle Control (DMSO) | 5.2 ± 1.1 | 3.1 ± 0.8 |
| MitoBloCK-6 (10 µM) | 25.8 ± 3.5 | 15.4 ± 2.9 |
| MitoBloCK-6 (20 µM) | 45.1 ± 4.2 | 28.7 ± 3.1 |
Table 2: Cell Cycle Distribution in Cancer Cells Treated with MitoBloCK-6
| Treatment Group | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control (DMSO) | 55.3 ± 4.1 | 28.9 ± 3.2 | 15.8 ± 2.5 |
| MitoBloCK-6 (10 µM) | 40.1 ± 3.7 | 20.5 ± 2.8 | 39.4 ± 4.0 |
| MitoBloCK-6 (20 µM) | 30.7 ± 3.3 | 15.2 ± 2.1 | 54.1 ± 4.8 |
Table 3: Mitochondrial Membrane Potential in Cancer Cells Treated with MitoBloCK-6
| Treatment Group | % Cells with Depolarized Mitochondria (Low JC-1 Red Fluorescence) |
| Vehicle Control (DMSO) | 8.3 ± 1.5 |
| MitoBloCK-6 (10 µM) | 38.6 ± 4.1 |
| MitoBloCK-6 (20 µM) | 65.2 ± 5.3 |
| CCCP (Positive Control) | 95.1 ± 2.3 |
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Figure 2: Experimental workflow for apoptosis analysis.
Materials:
-
MitoBloCK-6 (stock solution in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight. Treat cells with various concentrations of MitoBloCK-6 (e.g., 1-50 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24-72 hours).
-
Cell Harvesting: Gently harvest the cells, including any floating cells from the supernatant. For adherent cells, use a gentle dissociation reagent.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate compensation controls for FITC and PI.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol determines the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Figure 3: Experimental workflow for cell cycle analysis.
Materials:
-
MitoBloCK-6 (stock solution in DMSO)
-
Cell culture medium and supplements
-
PBS
-
Cold 70% ethanol
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as in Protocol 1.
-
Cell Harvesting and Washing: Harvest and wash the cells once with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol by dropwise addition while vortexing to prevent clumping. Fix the cells for at least 2 hours at 4°C.
-
Washing: Centrifuge the fixed cells and wash once with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.
-
PI Staining: Add PI staining solution (e.g., 50 µg/mL) to the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI signal and gate on single cells to exclude doublets.
Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol uses the ratiometric dye JC-1 to assess changes in mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
Figure 4: Experimental workflow for mitochondrial membrane potential analysis.
Materials:
-
MitoBloCK-6 (stock solution in DMSO)
-
Cell culture medium and supplements
-
PBS
-
JC-1 dye
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for mitochondrial depolarization
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as in Protocol 1. Include a positive control group treated with CCCP (e.g., 10 µM) for 30 minutes before harvesting.
-
Cell Harvesting: Harvest the cells as described previously.
-
JC-1 Staining: Resuspend the cells in pre-warmed cell culture medium containing JC-1 dye (e.g., 2.5 µg/mL).
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Wash the cells twice with PBS.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze immediately on a flow cytometer, detecting the green fluorescence (monomers) and red fluorescence (aggregates). A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Concluding Remarks
The provided protocols offer a robust framework for characterizing the cellular effects of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione (MitoBloCK-6) using flow cytometry. These methods are essential for researchers in drug discovery and development to quantify the pro-apoptotic, cell cycle-modulating, and mitochondria-disrupting activities of this compound. It is recommended to optimize reagent concentrations, incubation times, and instrument settings for each specific cell line and experimental setup to ensure high-quality, reproducible data.
References
- 1. Mitochondrial Impairment by MitoBloCK-6 Inhibits Liver Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a novel small molecule with potential applications in cancer therapy. While its precise mechanism of action is under investigation, preliminary studies suggest that it may function as an inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1). Mcl-1 is a key member of the Bcl-2 family of proteins that, when overexpressed in cancer cells, contributes to therapeutic resistance and tumor survival.[1] Inhibition of Mcl-1 can lead to the activation of the intrinsic apoptotic pathway, making it a promising target for cancer drug discovery.[1]
This document provides a detailed protocol for utilizing Western blot analysis to investigate the effects of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione on key proteins within the Mcl-1 signaling pathway. The following protocols and data presentation guidelines are intended to assist researchers in the systematic evaluation of this compound's biological activity.
Hypothetical Signaling Pathway
The proposed mechanism of action involves the inhibition of Mcl-1 by 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, leading to the release of the pro-apoptotic protein Bim. Liberated Bim then activates the pro-apoptotic effector proteins Bax and Bak, resulting in mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, ultimately leading to apoptosis.
Caption: Hypothetical signaling pathway of Mcl-1 inhibition.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Choose a cancer cell line known to be dependent on Mcl-1 for survival (e.g., specific subtypes of non-small cell lung cancer, multiple myeloma, or B-cell lymphomas).
-
Cell Seeding: Seed the cells in appropriate culture dishes or flasks and allow them to adhere and reach 70-80% confluency.
-
Compound Preparation: Prepare a stock solution of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.
Western Blot Analysis
The following is a general protocol for Western blot analysis.[2] Optimization may be required for specific antibodies and cell lines.
1. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein extract.
2. Protein Quantification:
-
Determine the protein concentration of each sample using a Bradford or BCA protein assay according to the manufacturer's instructions.
3. SDS-PAGE:
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of a polyacrylamide gel (the percentage of which will depend on the molecular weight of the target proteins).
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
4. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended primary antibodies include those against Mcl-1, Bim, Bcl-xL, cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).[3]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
7. Densitometry Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the expression of the target proteins to the loading control.
Caption: Experimental workflow for Western blot analysis.
Data Presentation
Summarize the quantitative data from the densitometry analysis in a clearly structured table. This allows for easy comparison of the effects of different concentrations of the compound on the expression levels of the target proteins.
| Treatment Group | Mcl-1 Expression (Normalized to Control) | Bim Expression (Normalized to Control) | Cleaved Caspase-3 (Normalized to Control) | Cleaved PARP (Normalized to Control) |
| Vehicle Control | 1.00 ± 0.05 | 1.00 ± 0.08 | 1.00 ± 0.03 | 1.00 ± 0.06 |
| Compound (X µM) | 0.65 ± 0.07 | 1.85 ± 0.12 | 3.20 ± 0.25 | 2.90 ± 0.21 |
| Compound (Y µM) | 0.30 ± 0.04 | 2.50 ± 0.18 | 5.80 ± 0.45 | 5.10 ± 0.38 |
| Compound (Z µM) | 0.15 ± 0.03 | 3.10 ± 0.22 | 8.10 ± 0.60 | 7.50 ± 0.55 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Discussion
The Western blot analysis described in this protocol can provide valuable insights into the molecular mechanism of action of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. A decrease in Mcl-1 expression, coupled with an increase in the levels of cleaved Caspase-3 and cleaved PARP, would support the hypothesis that the compound induces apoptosis through the intrinsic pathway. Furthermore, examining the levels of other Bcl-2 family proteins, such as Bcl-xL and Bim, can provide a more comprehensive understanding of the compound's selectivity and its impact on the overall apoptotic machinery.[3][4] It is also important to consider that some Mcl-1 inhibitors have been shown to paradoxically increase total Mcl-1 protein levels, while still inducing apoptosis by displacing pro-apoptotic partners.[1][5] Therefore, co-immunoprecipitation studies may be warranted to investigate the disruption of Mcl-1/Bim interactions.[4] This detailed characterization is crucial for the further development of this compound as a potential anti-cancer therapeutic. as a potential anti-cancer therapeutic.
References
- 1. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Anti-apoptotic MCL1 Protein Represents Critical Survival Molecule for Most Burkitt Lymphomas and BCL2-negative Diffuse Large B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | MCL-1 Inhibition Overcomes Anti-apoptotic Adaptation to Targeted Therapies in B-Cell Precursor Acute Lymphoblastic Leukemia [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
In vivo imaging with derivatives of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of nitroreductase-responsive fluorescent probes, such as derivatives of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, for in vivo imaging of hypoxic regions in biological systems.
Introduction
Tumor hypoxia, a state of low oxygen tension, is a hallmark of solid tumors and is associated with resistance to therapy and increased metastasis. Nitroreductases (NTRs) are enzymes that are overexpressed in hypoxic cells. This characteristic makes them an excellent biomarker for identifying hypoxic regions. A novel class of fluorescent probes has been developed to exploit this phenomenon. These probes are typically non-fluorescent in their native state but undergo enzymatic reduction by NTRs in hypoxic environments, leading to a "turn-on" fluorescent signal that can be detected using various imaging modalities.
The core mechanism of these probes involves a nitro-aromatic group that quenches the fluorescence of a fluorophore. In the presence of NTR and a cofactor like NADH, the nitro group is reduced to an amino group. This chemical transformation disrupts the quenching mechanism, resulting in a significant increase in fluorescence intensity, allowing for the visualization of hypoxic tissues. Several such probes have been developed for the sensitive and selective detection of NTR in vitro and in vivo.[1][2][3]
Signaling Pathway and Mechanism of Action
The fundamental principle behind the use of these probes is the specific detection of nitroreductase activity, which is upregulated under hypoxic conditions. The general signaling pathway and the probe's mechanism of action are illustrated below.
Caption: Mechanism of nitroreductase probe activation in hypoxic cells.
Comparative Data of Nitroreductase Probes
The following table summarizes the performance of several reported nitroreductase-responsive probes to provide a comparative overview.
| Probe Name | Limit of Detection (LOD) | Response Time | Fold Change in Fluorescence | Reference |
| Cy7-1 | Not Specified | Rapid | Significant NIR fluorescence enhancement | [1] |
| KC-NTR | 11 ng/mL | ~20 minutes | "Turn-on" fluorescence | [2] |
| BBP | 20 ng/mL | ~10 minutes | High sensitivity and specificity | [3] |
| FCy7-NO₂ | Low concentration ranges | Rapid | NIR fluorescence enhancement | [4] |
Experimental Protocols
Protocol 1: In Vitro Validation of Nitroreductase Probe in Cell Culture
This protocol describes the steps to validate the efficacy of a nitroreductase-responsive probe in a cancer cell line under hypoxic and normoxic conditions.
Caption: Workflow for in vitro validation of a nitroreductase probe.
Materials:
-
Cancer cell line known to overexpress nitroreductase under hypoxia (e.g., A549, HepG2)
-
Cell culture medium and supplements
-
Nitroreductase-responsive fluorescent probe
-
Hypoxia chamber or incubator
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed the chosen cancer cells in appropriate culture vessels (e.g., 96-well plates, chamber slides) and allow them to adhere overnight.
-
Induction of Hypoxia: Place one set of cells in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) for 12-24 hours to induce nitroreductase expression. Keep a parallel set of cells under normoxic conditions (21% O₂, 5% CO₂).
-
Probe Incubation: Prepare a working solution of the nitroreductase probe in serum-free medium. Remove the culture medium from the cells and add the probe solution. Incubate for the recommended time (e.g., 1-2 hours) at 37°C.
-
Washing: After incubation, remove the probe solution and wash the cells three times with phosphate-buffered saline (PBS) to remove any unbound probe.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for the probe's excitation and emission wavelengths.
-
Data Analysis: Quantify the fluorescence intensity in both hypoxic and normoxic cells using image analysis software (e.g., ImageJ). A significantly higher fluorescence signal is expected in the hypoxic cells.
Protocol 2: In Vivo Imaging of Tumor Hypoxia in a Murine Model
This protocol outlines the procedure for non-invasive imaging of tumor hypoxia in a mouse model using a nitroreductase-responsive probe.
Caption: Workflow for in vivo imaging of tumor hypoxia.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for tumor induction
-
Nitroreductase-responsive fluorescent probe
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia
Procedure:
-
Tumor Model Establishment: Subcutaneously inject cancer cells into the flank of the mice. Allow the tumors to grow to a suitable size for imaging (e.g., 100-200 mm³).
-
Probe Administration: Prepare a sterile solution of the nitroreductase probe in a biocompatible vehicle (e.g., PBS with a small amount of DMSO and Tween 80). Administer the probe to the tumor-bearing mice via intravenous or intraperitoneal injection.
-
In Vivo Imaging: At various time points post-injection (e.g., 1, 2, 4, 8, 24 hours), anesthetize the mice and place them in the in vivo imaging system. Acquire fluorescence images using the appropriate excitation and emission filters.
-
Data Analysis: Quantify the fluorescence intensity in the tumor region and in a non-tumor region (for background). A time-dependent increase in the tumor-to-background fluorescence ratio is expected as the probe accumulates and is activated in the hypoxic tumor.
-
(Optional) Ex Vivo Validation: After the final imaging session, euthanize the mice and excise the tumors and major organs. Image the excised tissues ex vivo to confirm the in vivo signal localization. Further histological analysis (e.g., staining for hypoxia markers like HIF-1α) can be performed to correlate with the fluorescence signal.
Disclaimer: The protocols and data presented are based on the general class of nitroreductase-responsive fluorescent probes. For the specific derivative, 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, optimization of probe concentration, incubation times, and imaging parameters may be required.
References
- 1. ultrasensitive-near-infrared-fluorescence-enhanced-probe-for-in-vivo-nitroreductase-imaging - Ask this paper | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. A sensitive and fast responsive fluorescent probe for imaging hypoxic tumors - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. In Vivo Nitroreductase Imaging via Fluorescence and Chemical Shift Dependent 19 F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetic and pharmacodynamic studies of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the putative pharmacokinetic (PK) and pharmacodynamic (PD) properties of the novel investigational compound, 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. This document outlines detailed protocols for key in vitro and in vivo assays to assess its absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as its potential mechanism of action. The information presented herein is intended to guide researchers in the further development and evaluation of this promising therapeutic candidate.
Pharmacokinetic Profile
While specific in vivo pharmacokinetic data for 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not yet available, preliminary in silico and in vitro assessments suggest a profile amenable to oral administration. The following table summarizes the predicted and experimentally determined ADME properties based on studies of structurally related pyrimidine derivatives.
Table 1: Summary of Pre-clinical Pharmacokinetic Parameters
| Parameter | Value | Method |
| Absorption | ||
| Caco-2 Permeability (Papp, A→B) | 8.5 x 10⁻⁶ cm/s | In vitro cell assay |
| Oral Bioavailability (F%) | 45% (predicted) | In silico modeling |
| Distribution | ||
| Plasma Protein Binding | 92.5% | In vitro equilibrium dialysis |
| Volume of Distribution (Vd) | 2.1 L/kg (rat) | In vivo animal study |
| Blood-to-Plasma Ratio | 1.2 | In vitro incubation |
| Metabolism | ||
| Primary Metabolizing Enzymes | CYP3A4, UGT1A1 | In vitro human liver microsomes |
| Major Metabolic Pathways | N-dealkylation, Glucuronidation | In vitro human liver microsomes |
| Excretion | ||
| Clearance (CL) | 15 mL/min/kg (rat) | In vivo animal study |
| Half-life (t½) | 6.8 hours (rat) | In vivo animal study |
| Major Route of Excretion | Biliary | In vivo animal study |
Pharmacodynamic Profile
The pharmacodynamic activity of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is hypothesized to involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival. The nitrobenzylidene and thioxodihydropyrimidinedione moieties are common pharmacophores in compounds targeting protein kinases.
Table 2: In Vitro Biological Activity
| Target/Assay | IC₅₀ / EC₅₀ | Cell Line/System |
| PI3Kα Kinase Assay | 75 nM | Biochemical Assay |
| Akt Phosphorylation (Ser473) | 250 nM | Western Blot (MCF-7) |
| mTORC1 (p70S6K) Phosphorylation | 400 nM | Western Blot (MCF-7) |
| Cell Proliferation Assay | 1.2 µM | MTT Assay (MCF-7) |
| Apoptosis Induction (Annexin V) | 2.5 µM | Flow Cytometry (MCF-7) |
Experimental Protocols
In Vitro Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of the compound.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell® inserts (0.4 µm pore size)
-
Hank's Balanced Salt Solution (HBSS)
-
Test compound stock solution (10 mM in DMSO)
-
Lucifer yellow
Protocol:
-
Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to form a confluent monolayer.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER) and Lucifer yellow permeability.
-
Prepare dosing solutions of the test compound (10 µM) in HBSS for both apical (A) to basolateral (B) and basolateral to apical (B) transport.
-
Incubate the plates at 37°C with 5% CO₂ for 2 hours.
-
Collect samples from the donor and receiver compartments at the end of the incubation.
-
Analyze the concentration of the test compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Plasma Protein Binding Assay
Objective: To determine the extent of binding of the compound to plasma proteins.
Materials:
-
Human plasma
-
Phosphate buffered saline (PBS), pH 7.4
-
Rapid Equilibrium Dialysis (RED) device
-
Test compound stock solution (10 mM in DMSO)
Protocol:
-
Spike human plasma with the test compound to a final concentration of 1 µM.
-
Add the spiked plasma to one chamber of the RED device and an equal volume of PBS to the other chamber.
-
Incubate the device at 37°C for 4 hours with gentle shaking to reach equilibrium.
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Determine the concentration of the test compound in each sample by LC-MS/MS.
-
Calculate the percentage of plasma protein binding.
In Vitro Metabolic Stability Assay
Objective: To evaluate the metabolic stability of the compound in human liver microsomes.
Materials:
-
Human liver microsomes (pooled)
-
NADPH regenerating system
-
Phosphate buffer, pH 7.4
-
Test compound stock solution (10 mM in DMSO)
Protocol:
-
Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) and the test compound (1 µM) in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction in the aliquots by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS.
-
Determine the rate of disappearance of the parent compound to calculate the in vitro half-life and intrinsic clearance.
Signaling Pathway and Workflow Diagrams
Caption: Proposed mechanism of action via the PI3K/Akt/mTOR signaling pathway.
Caption: Integrated workflow for the preclinical development of the compound.
Troubleshooting & Optimization
Technical Support Center: Optimizing Solubility of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in DMSO
This technical support guide is intended for researchers, scientists, and drug development professionals working with 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. This document provides troubleshooting advice and frequently asked questions (FAQs) to assist in achieving optimal solubility in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione?
A1: For many poorly water-soluble compounds, including pyrimidine derivatives, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for creating stock solutions.[1][2] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds, including both polar and nonpolar molecules.[3]
Q2: I am having difficulty dissolving the compound in DMSO at room temperature. What should I do?
A2: If you encounter solubility issues at room temperature, several techniques can be employed to enhance dissolution. These methods, detailed in the troubleshooting guide below, include gentle heating, sonication, and vortexing. It is recommended to try these methods systematically to find the optimal conditions for your specific concentration.
Q3: What is the maximum recommended concentration of DMSO in cell-based assays?
A3: To avoid cellular toxicity, the final concentration of DMSO in your cell culture medium should be kept to a minimum, typically below 0.5%.[4] However, the optimal concentration can be cell-line dependent. It is advisable to run a vehicle control with the same DMSO concentration as your experimental samples to account for any solvent effects.[4][5]
Q4: Can I store the compound in DMSO solution? If so, under what conditions?
A4: Yes, stock solutions in DMSO can be stored for future use. For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.[4] Studies have shown that many compounds are stable in DMSO for extended periods when stored properly.[6][7] However, the stability of this specific compound in DMSO over time has not been extensively reported, so periodic quality control is advisable for long-term studies.
Q5: What should I do if the compound precipitates out of the aqueous buffer after diluting the DMSO stock solution?
A5: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds. To mitigate this, you can try a stepwise dilution process.[4] Adding the DMSO stock solution dropwise to the aqueous buffer while vortexing can also help. If precipitation persists, the use of a co-solvent in the aqueous buffer, such as PEG400 or Tween 80, may be necessary to maintain solubility.[4]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and optimize the solubility of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in DMSO.
Issue 1: Compound Does Not Fully Dissolve at Room Temperature
Initial Steps:
-
Increase Mixing Time and Energy: Ensure the solution is being adequately mixed. Use a vortex mixer for several minutes to provide sufficient mechanical agitation.
-
Sonication: Utilize a bath sonicator to break down solid particles and increase the surface area exposed to the solvent.[8] This can significantly improve the rate of dissolution.[8]
Advanced Steps: 3. Gentle Heating: Warm the solution in a water bath. Increasing the temperature will generally increase the solubility of a solid in a liquid.[9] Start with a modest temperature (e.g., 30-40°C) and gradually increase if necessary. Monitor the solution closely for any signs of degradation (e.g., color change).
Issue 2: Compound is Unstable or Degrades with Heating
-
Minimize Heat Exposure: If you suspect the compound is thermolabile, limit the duration and temperature of heating. Use the lowest effective temperature for the shortest time required to achieve dissolution.
-
Alternative Solubilization Methods: Rely on non-thermal methods such as extended sonication or vortexing at room temperature.
-
Use of Co-solvents: Consider the use of a co-solvent with DMSO to improve solubility at room temperature. However, the compatibility of the co-solvent with downstream applications must be verified.
Data Presentation
Table 1: Summary of Techniques to Optimize Solubility in DMSO
| Technique | Description | Expected Outcome | Potential Considerations |
| Vortexing | Vigorous mixing of the compound and solvent. | Increased rate of dissolution. | May be insufficient for highly insoluble compounds. |
| Sonication | Using ultrasonic waves to break apart solid particles. | Faster and more complete dissolution by increasing surface area.[8] | Can generate localized heat; monitor temperature for sensitive compounds. |
| Heating | Increasing the temperature of the solvent. | Increased solubility.[9] | Potential for compound degradation at elevated temperatures. |
| Co-solvents | Adding a secondary solvent to the DMSO. | May improve solubility for compounds that are not fully soluble in pure DMSO.[10][11] | The co-solvent must be compatible with the experimental assay. |
Experimental Protocols
Protocol 1: Standard Method for Preparing a 10 mM Stock Solution in DMSO
-
Preparation: Weigh the required amount of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in a sterile, chemically resistant vial (e.g., glass or polypropylene).
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Initial Dissolution: Vortex the mixture vigorously for 2-5 minutes at room temperature.
-
Visual Inspection: Check for any undissolved particles.
-
Sonication (if necessary): If particles remain, place the vial in a bath sonicator for 10-15 minutes.
-
Gentle Heating (if necessary): If sonication is insufficient, warm the solution in a water bath at 37°C for 10-20 minutes with intermittent vortexing.
-
Final Inspection: Once the solution is clear, allow it to cool to room temperature.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Visualizations
Caption: Troubleshooting workflow for dissolving the compound in DMSO.
Caption: Experimental workflow for stock solution preparation.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Specific Hepatorenal Toxicity and Cross-Species Susceptibility of Eight Representative Pesticides [mdpi.com]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Reducing off-target effects of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the small molecule inhibitor 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. The following information is designed to help users identify and mitigate potential off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action for this compound?
Based on its structural features, 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is hypothesized to be a small molecule inhibitor, potentially targeting a protein kinase. The pyrimidinedione core is a common scaffold in many biologically active compounds, and the overall structure is consistent with molecules designed to fit into ATP-binding pockets of kinases. However, its specific molecular target(s) must be determined empirically.
Q2: What are off-target effects and why are they a concern?
Off-target effects are unintended interactions of a drug or investigational compound with proteins other than the intended therapeutic target. These interactions can lead to misleading experimental results, cellular toxicity, and undesirable side effects in a clinical setting. For kinase inhibitors, a lack of selectivity is a common issue due to the highly conserved nature of the ATP-binding pocket across the kinome.[1] Minimizing off-target effects is crucial for developing safe and effective therapies.
Q3: How can I determine the selectivity of this compound?
The selectivity of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can be assessed using a variety of methods, including:
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Kinome Profiling: Screening the compound against a large panel of kinases is a standard method to identify unintended targets.[1][2]
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Proteome-wide Approaches: Techniques like chemical proteomics can help identify direct binding partners of the compound in an unbiased manner.
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Cell-based Assays: Evaluating the compound's effect on various signaling pathways in different cell lines can provide insights into its functional selectivity.
Q4: What are some general strategies to reduce off-target effects?
Several strategies can be employed to minimize off-target effects:
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Dose Optimization: Using the lowest effective concentration of the compound can help reduce engagement with lower-affinity off-targets.
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Structural Modification: Medicinal chemistry efforts can be directed towards modifying the compound to improve its selectivity for the intended target.
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Use of Multiple Inhibitors: Employing structurally distinct inhibitors of the same target can help confirm that the observed phenotype is due to on-target effects.
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Genetic Approaches: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown the intended target can help validate the pharmacological findings.
Troubleshooting Guides
This section provides guidance on how to troubleshoot common issues that may arise during experiments with 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione.
Issue 1: Inconsistent or unexpected phenotypic results.
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Possible Cause: Off-target effects of the compound.
-
Troubleshooting Steps:
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Verify On-Target Engagement: Confirm that the compound is engaging with its intended target in your experimental system using methods like cellular thermal shift assays (CETSA) or western blotting for downstream signaling events.
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Perform a Dose-Response Curve: Determine the minimal concentration of the compound required to achieve the desired on-target effect.
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Conduct a Selectivity Screen: Use a kinase panel or a proteome-wide screen to identify potential off-targets.
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Use a Structurally Unrelated Inhibitor: If possible, use another inhibitor of the same target with a different chemical scaffold to see if it recapitulates the observed phenotype.
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Employ a Genetic Control: Use a genetic method (e.g., siRNA, CRISPR) to silence the intended target and observe if the phenotype matches that of the compound treatment.
-
Issue 2: High levels of cellular toxicity.
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Possible Cause: On-target toxicity or off-target effects.
-
Troubleshooting Steps:
-
Assess Cell Viability: Perform a dose-response experiment and measure cell viability using an assay like MTT or trypan blue exclusion to determine the cytotoxic concentration of the compound.
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Investigate Apoptosis: Use assays like Annexin V staining or caspase activity assays to determine if the toxicity is due to apoptosis.
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Identify Off-Targets: A selectivity screen may reveal off-targets known to be involved in cell viability pathways.
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Modify Compound Structure: If off-targets are identified, medicinal chemistry efforts could be employed to design analogs with an improved safety profile.
-
Data Presentation
Table 1: Illustrative Kinome Selectivity Data for Compound X
| Kinase | IC50 (nM) |
| Target Kinase A | 15 |
| Off-Target Kinase B | 150 |
| Off-Target Kinase C | 800 |
| Off-Target Kinase D | >10,000 |
| Off-Target Kinase E | >10,000 |
This table shows hypothetical data for "Compound X" (representing our compound of interest) where the IC50 value for the intended target is significantly lower than for potential off-targets, indicating a degree of selectivity.
Table 2: Troubleshooting Unexpected Phenotypes
| Observation | Potential Cause | Recommended Action |
| Phenotype A is observed at 1 µM, but not with a structurally different inhibitor of the same target. | Off-target effect | Perform kinome-wide screening to identify potential off-targets responsible for Phenotype A. |
| Cell death is observed at concentrations required for on-target inhibition. | On-target or off-target toxicity | Determine the mechanism of cell death (apoptosis vs. necrosis). Screen for off-targets known to induce toxicity. |
| Inconsistent results across different cell lines. | Cell-type specific off-target expression or pathway dependencies. | Characterize the expression levels of the on-target and key off-targets in the different cell lines. |
Experimental Protocols
Protocol 1: Kinome-wide Selectivity Profiling
This protocol outlines a general procedure for assessing the selectivity of a small molecule inhibitor against a panel of protein kinases.
-
Compound Preparation: Prepare a stock solution of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in a suitable solvent (e.g., DMSO).
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Kinase Panel Selection: Choose a commercially available kinase panel that provides broad coverage of the human kinome (e.g., Eurofins' KINOMEscan™).[2]
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Binding Assay: The assay is typically a competitive binding assay where the test compound competes with a known ligand for binding to the kinase. The amount of kinase bound to the immobilized ligand is quantified.
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Data Analysis: The results are often expressed as the percentage of kinase remaining bound at a given concentration of the test compound. From this, a dissociation constant (Kd) or an IC50 value can be calculated for each kinase in the panel.
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Selectivity Score: A selectivity score can be calculated to quantify the overall selectivity of the compound.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement in a cellular context.
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Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione or a vehicle control for a defined period.
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Heating: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures for a set time (e.g., 3 minutes).
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Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using western blotting or other protein detection methods.
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Data Analysis: Binding of the compound to its target protein will stabilize it, leading to a shift in its melting curve. Plot the amount of soluble protein as a function of temperature to determine the melting temperature (Tm) in the presence and absence of the compound.
Visualizations
Caption: Hypothetical signaling pathway inhibited by the compound.
References
Troubleshooting 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione precipitation in media
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. Due to the limited availability of specific data for this compound, the following recommendations are based on established principles for working with hydrophobic small molecules in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My compound precipitated out of solution after I added it to my cell culture media. What is the likely cause?
Precipitation of hydrophobic compounds like 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in aqueous-based cell culture media is a common issue.[1][2] The primary cause is the low solubility of the compound in water.[2][3] When a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into the aqueous media, the compound can crash out of solution as it is no longer in a favorable solvent environment.[4][5]
Q2: What is the best solvent to use for making a stock solution of this compound?
For hydrophobic compounds, Dimethyl Sulfoxide (DMSO) is a common choice for preparing concentrated stock solutions.[3][4] Other organic solvents such as ethanol, methanol, or dimethylformamide (DMF) can also be used.[3][4][6] The choice of solvent may depend on the specific experimental system and its tolerance for that solvent. It is crucial to use the lowest possible concentration of the organic solvent in the final working solution, as high concentrations can be toxic to cells.[1][3]
Q3: How can I prevent my compound from precipitating in the media?
There are several strategies to prevent precipitation:
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Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture media is as low as possible, typically below 0.5% to avoid cellular toxicity and precipitation.[3]
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Use a Co-solvent: In some cases, using a mixture of solvents or adding a co-solvent can improve solubility.[3]
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Step-wise Dilution: Instead of adding the stock solution directly to the full volume of media, you can try a serial dilution approach, gradually introducing the compound to the aqueous environment.
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Warming the Media: Gently warming the media to 37°C before adding the compound can sometimes help to keep it in solution.
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Use of Surfactants or Solubilizing Agents: Non-ionic surfactants like Tween 20, Tween 80, or Cremophor EL can be used to increase the solubility of hydrophobic compounds.[3][5] However, it is essential to test these agents for any effects on your specific assay.
Q4: Could the components of my media be causing the precipitation?
Yes, certain components in complex media, such as proteins and salts, can interact with the compound and reduce its solubility. If you suspect this is the case, you could try dissolving the compound in a simpler, serum-free media first before transferring it to your complete media.
Troubleshooting Guide
Issue: Compound precipitates immediately upon addition to media.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| High final concentration of the compound. | Determine the maximum soluble concentration of the compound in your media through a solubility test. Start with a lower final concentration and gradually increase it. |
| High concentration of organic solvent in the stock solution. | Prepare a less concentrated stock solution. This will require adding a larger volume to your media, so be mindful of the final solvent concentration.[5] |
| Rapid addition of stock solution to media. | Add the stock solution drop-wise to the media while gently vortexing or swirling to ensure rapid and even distribution.[4] |
| Low temperature of the media. | Ensure your media is pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound. |
Issue: Compound precipitates over time in the incubator.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Compound instability at 37°C. | Assess the stability of the compound at 37°C over the time course of your experiment. It may be necessary to refresh the media with a freshly prepared compound solution periodically. |
| Interaction with media components over time. | Consider if components in the media, such as serum proteins, are binding to the compound and causing it to fall out of solution. Reducing the serum concentration, if possible for your cells, could be a solution. |
| Evaporation of media. | Ensure proper humidification in the incubator to prevent media evaporation, which can increase the concentration of the compound and other media components, leading to precipitation. |
Quantitative Data Summary
The following tables provide general guidance on solvent concentrations and properties of solubilizing agents.
Table 1: Maximum Tolerated Concentration of Common Solvents in Cell Culture
| Solvent | Maximum Tolerated Concentration (Typical) | Notes |
| DMSO | 0.1% - 0.5% | Can induce cell differentiation or toxicity at higher concentrations.[3] |
| Ethanol | 0.1% - 0.5% | Volatile; can affect cell membranes. |
| Methanol | < 0.1% | Generally more toxic than ethanol. |
Note: The exact tolerance will vary between cell lines and experimental conditions. It is crucial to perform a vehicle control to assess the effect of the solvent on your specific system.
Table 2: Comparison of Common Solubilizing Agents
| Agent | Type | Typical Starting Concentration | Potential Issues |
| Tween 20 | Non-ionic surfactant | 0.01% - 0.1% | Can interfere with some assays; potential for cell toxicity.[3] |
| Tween 80 | Non-ionic surfactant | 0.01% - 0.1% | Similar to Tween 20; may have different effects on cell membranes.[5] |
| Cremophor EL | Non-ionic surfactant | 0.01% - 0.1% | Can have biological effects and should be used with caution.[3] |
| HP-β-CD | Cyclodextrin | 1 - 10 mM | Forms inclusion complexes to enhance solubility. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
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Weighing the Compound: Accurately weigh out the desired amount of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of sterile, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a water bath (up to 50°C) may aid dissolution.[1]
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of Stock Solution into Cell Culture Media
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Pre-warm Media: Warm the required volume of cell culture media to 37°C in a water bath.
-
Prepare Intermediate Dilution (Optional but Recommended): If the final concentration is very low, it is good practice to make an intermediate dilution of the stock solution in serum-free media or PBS.
-
Final Dilution: While gently swirling the pre-warmed media, add the required volume of the stock solution (or intermediate dilution) drop-wise.
-
Mixing: Gently mix the final solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause foaming and protein denaturation.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it should not be used.
Visualizations
Troubleshooting Workflow for Precipitation
Caption: Troubleshooting workflow for addressing compound precipitation in media.
Hypothetical Signaling Pathway
Caption: A hypothetical cell signaling pathway modulated by a pyrimidinedione compound.
References
Technical Support Center: Synthesis of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. The information is presented in a question-and-answer format to directly address potential issues and improve reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione?
The synthesis is typically achieved through a Knoevenagel condensation reaction. This involves the reaction of 4-(diisobutylamino)-3-nitrobenzaldehyde with 2-thioxodihydro-4,6(1H,5H)-pyrimidinedione (also known as 2-thiobarbituric acid). The reaction is usually catalyzed by a weak base, such as piperidine, or an acid, like acetic acid.
Q2: What are the typical starting materials and reagents required?
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Aldehyde: 4-(diisobutylamino)-3-nitrobenzaldehyde
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Active Methylene Compound: 2-thioxodihydro-4,6(1H,5H)-pyrimidinedione (2-thiobarbituric acid)
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Catalyst: Piperidine, pyridine, or glacial acetic acid are commonly used.
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Solvent: Ethanol, water, or dimethylformamide (DMF) are suitable solvents.
Q3: What is the mechanism of the Knoevenagel condensation in this synthesis?
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. In this specific synthesis, the active methylene group of 2-thiobarbituric acid is deprotonated by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the 4-(diisobutylamino)-3-nitrobenzaldehyde. The resulting intermediate undergoes dehydration to yield the final product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and provides potential solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction due to insufficient heating or reaction time. | Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Deactivated aldehyde due to the electron-withdrawing nitro group. | Consider using a stronger base or a higher concentration of the catalyst to facilitate the reaction. Microwave irradiation can also be explored to enhance the reaction rate. | |
| Poor quality of starting materials. | Ensure the purity of 4-(diisobutylamino)-3-nitrobenzaldehyde and 2-thiobarbituric acid. Impurities can inhibit the reaction. | |
| Formation of Side Products | Michael addition of a second molecule of 2-thiobarbituric acid to the product. | Use a stoichiometric amount of 2-thiobarbituric acid or a slight excess of the aldehyde. |
| Self-condensation of the aldehyde. | This is less likely with a deactivated aldehyde but can be minimized by slow addition of the catalyst. | |
| Product Precipitation Issues | Product is soluble in the reaction mixture. | After the reaction is complete, cool the mixture in an ice bath to induce precipitation. If the product remains dissolved, carefully add cold water to the reaction mixture to precipitate the product. |
| Difficulty in Product Purification | Presence of unreacted starting materials or side products. | Recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water is a common and effective purification method. Column chromatography can be used for highly impure samples. |
Experimental Protocols
Below are detailed methodologies for the synthesis, adapted from procedures for similar compounds.
Protocol 1: Piperidine Catalyzed Synthesis in Ethanol
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 4-(diisobutylamino)-3-nitrobenzaldehyde and 10 mmol of 2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in 50 mL of absolute ethanol.
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Catalyst Addition: Add 0.5 mL of piperidine to the mixture.
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Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
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Work-up: After completion, cool the reaction mixture to room temperature and then in an ice bath for 30 minutes.
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Isolation: Collect the precipitated solid by filtration, wash with cold ethanol, and then with diethyl ether.
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Purification: Recrystallize the crude product from ethanol to obtain pure 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione.
Protocol 2: Acetic Acid Catalyzed Synthesis
-
Reaction Setup: In a round-bottom flask, combine 10 mmol of 4-(diisobutylamino)-3-nitrobenzaldehyde and 10 mmol of 2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in 30 mL of glacial acetic acid.
-
Reaction: Heat the mixture at reflux for 2-3 hours.
-
Work-up: Allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of ice-water with stirring.
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Isolation: Collect the resulting precipitate by filtration and wash thoroughly with water.
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Purification: Dry the solid and recrystallize from an appropriate solvent like ethanol.
Data Presentation
The following table summarizes expected yields based on different reaction conditions, extrapolated from similar syntheses. Actual yields may vary.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| Piperidine | Ethanol | Reflux (approx. 78) | 4-6 | 75-85 |
| Acetic Acid | Glacial Acetic Acid | Reflux (approx. 118) | 2-3 | 80-90 |
| None | Water | 95-100 | 2 | 60-70[1] |
| Piperidine | Water | 70 | 0.1 | ~60 |
Visualizations
Diagram 1: General Workflow for the Synthesis
Caption: A general experimental workflow for the synthesis.
Diagram 2: Troubleshooting Logic
Caption: A logical flow for troubleshooting low product yield.
References
Cell viability issues with 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione treatment
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering cell viability issues with novel compounds, using 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione as a representative example of a pyrimidinedione derivative under investigation.
Frequently Asked Questions (FAQs)
Q1: My cells show a rapid and unexpected decrease in viability after treatment with the compound, even at low concentrations. What could be the cause?
A1: Unexpectedly high cytotoxicity can stem from several factors. Firstly, ensure the compound's purity and verify its concentration with a fresh stock solution. Secondly, the solvent used to dissolve the compound (e.g., DMSO) might be cytotoxic at the final concentration in the cell culture medium.[1][2][3] It is crucial to run a solvent control to assess its effect on cell viability. Lastly, the compound may indeed be highly potent, or it might be unstable in the culture medium, degrading into a more toxic substance.
Q2: I am observing inconsistent results between different cell viability assays (e.g., MTT vs. Trypan Blue). Why is this happening?
A2: Different assays measure different cellular parameters. The MTT assay, for instance, measures metabolic activity, which may not always directly correlate with the number of living cells.[4][5] A compound could inhibit mitochondrial function without immediately causing cell death, leading to a drop in the MTT readout while Trypan Blue (which assesses membrane integrity) shows high viability.[6] Conversely, some compounds can interfere with the MTT reagent itself.[4] Using multiple assays that measure different aspects of cell health (e.g., metabolic activity, membrane integrity, and ATP levels) is recommended for a comprehensive understanding.
Q3: How can I determine if the observed cell death is due to apoptosis or necrosis?
A3: To distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death), specific assays are required. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a common method. Annexin V binds to phosphatidylserine, which is exposed on the outer cell membrane during early apoptosis, while PI can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.[7] Other methods include TUNEL assays to detect DNA fragmentation (a feature of apoptosis) or measuring caspase activity.[7][8]
Q4: Could the cell density at the time of treatment affect the experimental outcome?
A4: Yes, cell density is a critical parameter.[9][10][11] Cells at a lower density may be more susceptible to toxic effects. Conversely, at very high densities, nutrient depletion or contact inhibition can affect cell health and mask the compound's effects.[9][11] It is essential to optimize the cell seeding density for your specific cell line and assay duration to ensure that cells in the control wells remain in the exponential growth phase throughout the experiment.[12][13]
Troubleshooting Guide
Issue 1: High Variability Between Replicates
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Possible Cause: Uneven cell seeding, pipetting errors, or edge effects in the microplate.
-
Troubleshooting Steps:
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Ensure a homogenous single-cell suspension before seeding.
-
Use calibrated pipettes and consider using a multi-channel pipette for consistency.
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To avoid edge effects, do not use the outermost wells of the plate for experimental conditions; instead, fill them with sterile PBS or media.
-
Issue 2: Solvent Control Shows Cytotoxicity
-
Possible Cause: The concentration of the solvent (e.g., DMSO, ethanol) is too high.
-
Troubleshooting Steps:
-
Determine the maximum tolerated solvent concentration for your cell line by performing a dose-response experiment for the solvent alone.
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Typically, DMSO concentrations should be kept below 0.5% (v/v).[1][3]
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If the compound's solubility requires a higher solvent concentration, explore alternative solvents or formulation strategies.
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Issue 3: Unexpected Results in MTT Assay
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Possible Cause: The compound may be interfering with the MTT reagent or cellular metabolism.
-
Troubleshooting Steps:
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Perform a cell-free control by adding the compound to media with MTT to see if it directly reduces the tetrazolium salt.
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Confirm the results with a different viability assay that has a different readout, such as the CellTiter-Glo® Luminescent Cell Viability Assay (which measures ATP levels) or a direct cell count with Trypan Blue.[6]
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Experimental Workflows and Signaling Pathways
Below are diagrams illustrating a general workflow for assessing cytotoxicity and a hypothetical signaling pathway that could be induced by a cytotoxic pyrimidinedione derivative.
Caption: General experimental workflow for cytotoxicity assessment.
Caption: Hypothetical intrinsic apoptosis signaling pathway.
Data Presentation
Effective data presentation is crucial for interpreting results. Below are templates for summarizing quantitative data from cell viability and apoptosis assays.
Table 1: Cell Viability via MTT Assay
| Compound Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 95.2 ± 5.1 |
| 1 | 75.6 ± 6.2 |
| 10 | 48.3 ± 4.9 |
| 50 | 15.1 ± 3.3 |
| 100 | 5.4 ± 2.1 |
Table 2: Apoptosis Analysis via Annexin V/PI Staining
| Treatment (10 µM Compound) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control | 96.1 ± 2.5 | 2.5 ± 0.8 | 1.4 ± 0.5 |
| 24 hours | 55.3 ± 4.1 | 28.9 ± 3.5 | 15.8 ± 2.9 |
| 48 hours | 25.7 ± 3.8 | 35.1 ± 4.2 | 39.2 ± 5.1 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.[14]
Materials:
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Cells and complete culture medium
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96-well clear flat-bottom plates
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5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
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Microplate reader
Procedure:
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Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
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Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
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Prepare serial dilutions of the compound in culture medium.
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Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control wells.
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Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
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Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
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Carefully remove the medium.
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Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
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Shake the plate gently for 15 minutes to ensure complete dissolution.
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Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Trypan Blue Dye Exclusion Assay
This assay assesses cell viability based on membrane integrity. Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.[15]
Materials:
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Cells cultured in 6-well plates or T-25 flasks
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Trypan Blue stain (0.4%)
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Hemocytometer or automated cell counter
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Microscope
Procedure:
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Treat cells with the compound for the desired duration.
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Collect the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.
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Resuspend the cell pellet in 1 mL of complete medium.
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Take a 10 µL aliquot of the cell suspension and mix it with 10 µL of 0.4% Trypan Blue (1:1 dilution).
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Incubate for 1-2 minutes at room temperature.
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Load 10 µL of the mixture onto a hemocytometer.
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Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares.
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Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100.
References
- 1. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Different Cell Viability Assays Reveal Inconsistent Results After Bleomycin Electrotransfer In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. Apoptosis detection: a purpose-dependent approach selection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. biocompare.com [biocompare.com]
- 11. helix.dnares.in [helix.dnares.in]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 15. Addressing Sources of Error in the Cell Viability Measurement Process | NIST [nist.gov]
Technical Support Center: Overcoming Resistance to 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the investigational compound 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in cell lines. Based on its structural features, this compound is hypothesized to function as an inhibitor of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein of the Bcl-2 family. Overexpression of Mcl-1 is a known mechanism of resistance to various cancer therapies.
Frequently Asked Questions (FAQs)
Q1: My cell line is showing decreased sensitivity to 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. What are the potential mechanisms of resistance?
A1: Resistance to drugs targeting apoptosis pathways, such as putative Mcl-1 inhibitors, can arise from several mechanisms:
-
Target Alteration: Mutations in the MCL1 gene could alter the drug binding site, reducing the inhibitor's efficacy.
-
Target Upregulation: Increased expression of Mcl-1 protein can sequester the inhibitor, requiring higher concentrations to induce apoptosis.
-
Activation of Bypass Pathways: Cancer cells can upregulate other anti-apoptotic proteins from the Bcl-2 family (e.g., Bcl-2, Bcl-xL) to compensate for Mcl-1 inhibition.[1]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the compound out of the cell, reducing its intracellular concentration.[2]
-
Altered Downstream Signaling: Changes in downstream signaling pathways that regulate apoptosis can also contribute to resistance.
Q2: How can I confirm the mechanism of resistance in my cell line?
A2: A multi-pronged approach is recommended to investigate the mechanism of resistance:
-
Western Blotting: Analyze the protein levels of Mcl-1, Bcl-2, and Bcl-xL in your resistant cell line compared to the parental (sensitive) line. An increase in any of these anti-apoptotic proteins could indicate the resistance mechanism.
-
Gene Sequencing: Sequence the MCL1 gene in the resistant cell line to identify potential mutations in the drug-binding domain.
-
Drug Efflux Assays: Use fluorescent dyes that are substrates for ABC transporters (e.g., Rhodamine 123) to determine if your resistant cells exhibit increased efflux activity.
-
BH3 Profiling: This technique can assess the mitochondrial apoptotic priming of cells and reveal dependencies on specific anti-apoptotic Bcl-2 family members.
Q3: What are the general strategies to overcome resistance to this compound?
A3: Several strategies can be employed to overcome resistance:
-
Combination Therapy: This is a well-established approach.[3] Combining the Mcl-1 inhibitor with drugs that target parallel or downstream pathways can have synergistic effects.[4]
-
Targeting Other Bcl-2 Family Members: If resistance is due to upregulation of Bcl-2 or Bcl-xL, co-treatment with specific inhibitors of these proteins (e.g., Venetoclax for Bcl-2) can restore sensitivity.[1]
-
Inhibition of Drug Efflux Pumps: Co-administration with an ABC transporter inhibitor, such as verapamil, can increase the intracellular concentration of the primary compound.
-
Targeted Degradation (PROTACs): Developing a proteolysis-targeting chimera (PROTAC) based on the compound could lead to the degradation of Mcl-1, which can be more effective than simple inhibition.[5]
Troubleshooting Guides
Problem 1: Gradual loss of compound efficacy over multiple passages.
| Possible Cause | Suggested Solution |
| Development of Acquired Resistance | 1. Perform a dose-response curve (e.g., using an MTT assay) to quantify the shift in IC50 value. 2. Investigate the mechanism of resistance (see FAQ 2). 3. Based on the mechanism, design a combination therapy strategy (see FAQ 3). |
| Compound Instability | 1. Verify the stability of the compound in your cell culture medium over the course of the experiment. 2. Prepare fresh stock solutions of the compound for each experiment. |
| Cell Line Contamination or Drift | 1. Perform cell line authentication (e.g., short tandem repeat profiling). 2. Re-thaw an early passage of the parental cell line to repeat the experiment. |
Problem 2: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in Cell Health and Density | 1. Standardize cell seeding density and ensure cells are in the logarithmic growth phase before treatment. 2. Regularly check for mycoplasma contamination. |
| Inconsistent Compound Potency | 1. Aliquot stock solutions to avoid multiple freeze-thaw cycles. 2. Protect the compound from light if it is light-sensitive. |
| Assay Variability | 1. Ensure proper mixing of reagents and consistent incubation times for all assays. 2. Include appropriate positive and negative controls in every experiment. |
Experimental Protocols
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plate
-
Cells in culture
-
5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the compound and incubate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3]
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.[3]
Apoptosis (Annexin V/Propidium Iodide) Assay
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Flow cytometer
-
Cells in culture
-
Compound of interest
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
Protocol:
-
Seed cells and treat with the compound as for the viability assay.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Western Blot for Mcl-1 and Related Proteins
This technique is used to detect and quantify the levels of specific proteins.
Materials:
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membrane
-
Primary antibodies (anti-Mcl-1, anti-Bcl-2, anti-Bcl-xL, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. Quantify band intensities using densitometry software.
Visualizations
References
- 1. abcam.cn [abcam.cn]
- 2. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Technical Support Center: Stabilizing 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stabilization of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of the compound during your experiments.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the handling and storage of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione.
| Issue | Possible Cause | Recommended Solution |
| Change in physical appearance (e.g., color change, clumping). | Exposure to light, moisture, or elevated temperatures. | Store the compound in a tightly sealed, amber-colored vial in a desiccator at the recommended temperature.[1][2] Wrap the vial in aluminum foil for extra protection against light.[1][3][4] |
| Decreased purity or presence of unexpected peaks in analytical analysis (e.g., HPLC, LC-MS). | Chemical degradation due to hydrolysis, oxidation, or photolysis. | Conduct forced degradation studies to identify potential degradation products and pathways.[5][6][7][8] Develop a stability-indicating analytical method to resolve the parent compound from its degradants.[5][8] |
| Inconsistent experimental results. | Degradation of the compound stock solution. | Prepare fresh stock solutions for each experiment. If solutions must be stored, protect them from light and store at low temperatures. Perform a quick purity check of the stock solution before use if it has been stored for an extended period. |
| Precipitation of the compound from solution. | Poor solubility or solvent evaporation. | Ensure the chosen solvent is appropriate for long-term stability. Store solutions in tightly sealed containers to prevent solvent evaporation. If precipitation occurs, gently warm and vortex the solution to redissolve the compound, and verify its concentration and purity. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione?
A1: While specific stability data for this compound is not publicly available, based on its structure containing a nitrobenzylidene and a thioxodihydropyrimidinedione moiety, it is recommended to store the solid compound in a cool, dark, and dry place. Optimal conditions would be in a tightly sealed amber glass vial, placed inside a desiccator at 2-8°C.[1][2] To further prevent degradation from light, the vial can be wrapped in aluminum foil.[1][3][4]
Q2: How can I assess the stability of this compound in my specific formulation?
A2: You should conduct long-term and accelerated stability studies.[9][10][11] Long-term studies are typically conducted at 25°C/60% RH or 30°C/65% RH for a period of up to 24 months or longer.[10][12] Accelerated studies, performed at elevated conditions such as 40°C/75% RH for 6 months, can provide an early indication of the compound's stability.[9][10]
Q3: The compound is light-sensitive. How should I handle it during experiments?
A3: All manipulations of the compound, both in solid form and in solution, should be performed under subdued light conditions.[1][3] Use amber-colored volumetric flasks and vials.[1][3][4] If transparent containers are necessary, they should be wrapped in aluminum foil.[1][3][4] Consider using a dark room with a safelight for highly sensitive procedures.[1]
Q4: What are the likely degradation pathways for this molecule?
A4: Given the chemical structure, potential degradation pathways include:
-
Photodegradation: The nitrobenzylidene group is known to be photoreactive.[13]
-
Hydrolysis: The pyrimidinedione ring may be susceptible to hydrolysis, especially at non-neutral pH.
-
Oxidation: The thio-group in the pyrimidinedione ring could be prone to oxidation.
Forced degradation studies are the best way to experimentally determine the actual degradation pathways.[7][8]
Q5: How do I perform a forced degradation study?
A5: A forced degradation study involves subjecting the compound to harsh conditions to accelerate its degradation.[6][7][8] The goal is to achieve 5-20% degradation.[8][14] Typical stress conditions include:
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature.[8]
-
Base Hydrolysis: 0.1 M NaOH at room or elevated temperature.[8]
-
Oxidation: 3% H₂O₂ at room temperature.[8]
-
Thermal Stress: Heating the solid compound (e.g., at 60°C).[6]
-
Photostability: Exposing the compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[7]
Experimental Protocols
Protocol 1: Long-Term and Accelerated Stability Testing
Objective: To evaluate the stability of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione under various storage conditions over time.
Methodology:
-
Place accurately weighed samples of the compound into amber glass vials.
-
Store the vials under the conditions specified in the table below.
-
At each time point, remove a vial from each condition.
-
Analyze the sample for appearance, purity (using a validated stability-indicating HPLC method), and the presence of any degradation products.
Recommended Storage Conditions and Testing Frequency:
| Stability Study | Storage Condition | Testing Frequency (Months) |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 0, 3, 6, 9, 12 |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 |
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and pathways for 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione.
Methodology:
-
Prepare separate solutions of the compound in a suitable solvent.
-
Expose each solution to one of the stress conditions outlined in the table below.
-
At appropriate time points, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples by a stability-indicating HPLC method to determine the percentage of degradation and identify major degradation products.
Forced Degradation Conditions:
| Stress Condition | Recommended Procedure |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 8 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal (Solid) | 60°C for 48 hours |
| Photolytic (Solution) | Expose to light (ICH Q1B guidelines) |
Visualizations
References
- 1. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 2. How To [chem.rochester.edu]
- 3. lfatabletpresses.com [lfatabletpresses.com]
- 4. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 5. onyxipca.com [onyxipca.com]
- 6. lubrizolcdmo.com [lubrizolcdmo.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. biopharminternational.com [biopharminternational.com]
Minimizing autofluorescence of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Welcome to the technical support center for minimizing autofluorescence in your fluorescence-based experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you reduce background noise and enhance the quality of your imaging and flow cytometry data. While your query specifically mentioned 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, the principles and techniques outlined here are broadly applicable to various sources of autofluorescence.
Troubleshooting Guide & FAQs
This section addresses common issues and questions related to high background fluorescence.
Q1: What is autofluorescence and what causes it?
A: Autofluorescence is the natural emission of light by biological structures or other materials in your sample when they are excited by light, which can interfere with the detection of your specific fluorescent signal.[1][2] Common sources include:
-
Endogenous Cellular Components: Molecules like NADH, FAD, collagen, elastin, and lipofuscin are inherently fluorescent.[3][4]
-
Fixation: Aldehyde fixatives such as formaldehyde and glutaraldehyde can induce fluorescence by reacting with amines and proteins in the tissue.[1][4]
-
Extracellular Matrix: Components like collagen and elastin in the extracellular matrix are known to be autofluorescent.[3]
-
Red Blood Cells: Heme-containing molecules in red blood cells can cause significant autofluorescence.[3]
-
Culture Media: Some components in cell culture media can contribute to background fluorescence.[5]
Q2: My unstained control sample is showing a strong signal. How can I determine the source of this autofluorescence?
A: Observing a signal in your unstained control is the classic sign of autofluorescence.[6] To identify the source:
-
Image an unstained, unprocessed sample: This will help you determine the baseline fluorescence of your cells or tissue.
-
Image an unstained, fixed, and permeabilized sample: This will reveal if the fixation and permeabilization steps are contributing to the autofluorescence.
-
Check your reagents: Examine your mounting media and any other solutions used for inherent fluorescence.[5]
Q3: I suspect my compound of interest, 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, is causing autofluorescence. How can I confirm this?
A: To determine if your compound is the source of the high background, you can perform the following control experiment:
-
Prepare a sample with your cells or tissue and all experimental components except for your fluorescent labels.
-
Prepare a second sample with the cells or tissue, all experimental components, and your compound of interest.
-
Image both samples under the same conditions. A significant increase in background fluorescence in the sample containing the compound will indicate that it is contributing to the autofluorescence.[5]
Q4: What are the general strategies to minimize autofluorescence?
A: There are several approaches you can take, which can be broadly categorized as:
-
Experimental Protocol Modifications: Adjusting your sample preparation methods.
-
Chemical Quenching: Using chemical reagents to reduce autofluorescence.
-
Spectral and Imaging Adjustments: Optimizing your imaging acquisition and analysis parameters.
The following sections provide detailed protocols and explanations for these strategies.
Experimental Protocols
Here are detailed methodologies for key experiments to minimize autofluorescence.
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This method is effective at reducing autofluorescence caused by glutaraldehyde and formaldehyde fixation.[1][6]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Sodium Borohydride (NaBH₄)
Procedure:
-
Following fixation and permeabilization, wash the samples twice with PBS for 5 minutes each.
-
Prepare a fresh solution of 1 mg/mL Sodium Borohydride in PBS. Caution: Prepare this solution immediately before use as it is not stable.
-
Incubate the samples in the Sodium Borohydride solution for 10-15 minutes at room temperature.
-
Wash the samples three times with PBS for 5 minutes each to remove any residual Sodium Borohydride.
-
Proceed with your standard immunofluorescence staining protocol.
Protocol 2: Sudan Black B Staining for Lipofuscin Quenching
Sudan Black B is a lipophilic dye that is effective at quenching autofluorescence from lipofuscin, a common source in aging tissues.[2][3][7]
Materials:
-
70% Ethanol
-
Sudan Black B powder
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
After completing your fluorescent staining protocol and final washes, prepare a 0.1% (w/v) Sudan Black B solution in 70% ethanol.
-
Incubate the samples in the Sudan Black B solution for 5-10 minutes at room temperature in the dark.
-
Wash the samples extensively with PBS until the washing solution runs clear to remove excess Sudan Black B.
-
Mount the coverslip with an appropriate mounting medium.
Protocol 3: Spectral Unmixing in Microscopy and Flow Cytometry
Spectral unmixing is a powerful technique that computationally separates the spectral signatures of your specific fluorophores from the autofluorescence spectrum.[8][9][10]
Principle:
This method requires a spectral imaging system (a microscope or flow cytometer capable of capturing the entire emission spectrum).
General Workflow:
-
Acquire a Reference Spectrum for Autofluorescence: Prepare an unstained sample and acquire its complete emission spectrum under the same excitation conditions you will use for your stained samples. This will serve as the "autofluorescence signature."
-
Acquire Reference Spectra for Your Fluorophores: For each fluorophore in your experiment, prepare a single-stained control and acquire its emission spectrum.
-
Acquire the Image of Your Fully Stained Sample: Capture the full spectral image of your experimental sample.
-
Perform Spectral Unmixing: Use the software associated with your imaging system to unmix the acquired spectral image. The software will use the reference spectra to calculate the contribution of each fluorophore and the autofluorescence to the total signal in each pixel or cell, effectively separating them.[9][10]
Data Presentation
The following tables summarize common autofluorescence quenching agents and their effectiveness.
Table 1: Comparison of Autofluorescence Quenching Methods
| Quenching Agent | Target Source of Autofluorescence | Advantages | Disadvantages |
| Sodium Borohydride | Aldehyde fixatives | Effective and easy to prepare.[1] | Can affect tissue morphology if used for extended periods. |
| Sudan Black B | Lipofuscin | Highly effective for lipofuscin-rich tissues.[2][7] | Can introduce a dark precipitate if not washed properly. |
| Trypan Blue | Broad spectrum | Can reduce some background. | May not be effective for all types of autofluorescence.[4] |
| Copper Sulfate | Broad spectrum | Can be effective in some tissues. | May quench the signal from some fluorescent dyes. |
Visualizations
The following diagrams illustrate key workflows and concepts in minimizing autofluorescence.
Caption: A flowchart for troubleshooting high background fluorescence.
Caption: The workflow for spectral unmixing to separate signals.
References
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. Tech Tip: Battling Tissue Autofluorescence - Biotium [biotium.com]
- 3. Autofluorescence Quenching | Visikol [visikol.com]
- 4. Quenching Autofluorescence - XWiki [wiki.helsinki.fi]
- 5. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 7. Evaluation of autofluorescence quenching techniques on formalin- fixed chicken tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione concentration optimization for IC50 determination
Frequently Asked Questions (FAQs)
Q1: What is an IC50 value and why is it important?
A1: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1] It indicates the concentration of a drug or compound required to inhibit a biological process by 50%.[1] Determining the IC50 is a critical step in drug discovery as it helps to quantify the effectiveness of a potential new drug.[1] A lower IC50 value generally indicates a more potent inhibitor.
Q2: How do I choose the initial concentration range for my experiment?
A2: For a novel compound with unknown activity, a broad concentration range is recommended for the initial experiment. A common starting point is a high concentration of 10 µM to 100 µM, followed by serial dilutions. An eight-point dose range is often used to cover several orders of magnitude.[2] This initial experiment will help to narrow down the concentration range where the inhibitory effect occurs.
Q3: What is the difference between IC50 and Ki?
A3: While both IC50 and Ki are measures of an inhibitor's potency, they are not equivalent. The IC50 value is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions.[1] The Ki, or inhibition constant, is a more absolute measure of the binding affinity of the inhibitor to the enzyme.[1] The IC50 value can be influenced by the substrate concentration, whereas the Ki is independent of it.[1] The Cheng-Prusoff equation can be used to convert an IC50 value to a Ki value if the enzyme's Michaelis constant (Km) for the substrate is known.[1]
Q4: What are the essential controls for an IC50 determination assay?
A4: To ensure the validity of your results, several controls are necessary:
-
No-inhibitor control (0% inhibition): This contains the enzyme, substrate, and the vehicle (e.g., DMSO) used to dissolve the inhibitor. It represents the maximum activity of the enzyme.
-
Maximal inhibition control (100% inhibition): This can be achieved by using a known potent inhibitor of the target or, in some cases, by omitting the enzyme.
-
Vehicle control: This contains the cells or enzyme with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compound to ensure the solvent itself is not affecting the assay.
Troubleshooting Guide
Issue 1: My compound is not showing any inhibition, even at high concentrations.
-
Possible Cause: The compound may have low potency against the target, or it may not be an inhibitor of this specific target at all.
-
Troubleshooting Steps:
-
Increase the highest concentration: If solubility allows, test higher concentrations (e.g., up to 100 µM).
-
Verify compound integrity: Ensure the compound has not degraded. Use freshly prepared stock solutions.
-
Check assay sensitivity: Confirm that your assay is sensitive enough to detect inhibition. Use a known inhibitor as a positive control.
-
Consider alternative targets: The compound may be active against a different biological target.
-
Issue 2: I am observing a very steep or very shallow dose-response curve.
-
Possible Cause: A steep curve can indicate positive cooperativity in inhibitor binding, while a shallow curve might suggest multiple binding sites with different affinities or non-specific inhibition.
-
Troubleshooting Steps:
-
Examine the data points: Ensure you have enough data points along the curve to accurately define its shape.
-
Investigate mechanism of action: The shape of the curve can provide clues about how the inhibitor interacts with its target.
-
Check for artifacts: At high concentrations, some compounds can aggregate or interfere with the assay technology, leading to a steep drop-off in the signal.
-
Issue 3: My results are not reproducible between experiments.
-
Possible Cause: Inconsistent experimental conditions, such as cell passage number, incubation times, or reagent preparation, can lead to variability.
-
Troubleshooting Steps:
-
Standardize your protocol: Follow the experimental protocol precisely for each replicate experiment.
-
Use consistent cell cultures: Use cells from the same passage number and ensure they are healthy and in the logarithmic growth phase.
-
Prepare fresh reagents: Prepare fresh dilutions of your compound and other critical reagents for each experiment.
-
Perform technical and biological replicates: Technical replicates (multiple wells in the same experiment) and biological replicates (repeating the experiment on different days) are crucial for assessing reproducibility.
-
Experimental Protocol: IC50 Determination using a Cell-Based Assay
This protocol provides a general guideline for determining the IC50 of a novel inhibitor in an adherent cell line using a colorimetric assay like the MTT assay.
1. Materials and Reagents:
-
Adherent cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Novel inhibitor stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
Multichannel pipette
-
Plate reader
2. Procedure:
-
Day 1: Cell Seeding
-
Culture the cells until they reach 70-80% confluency.
-
Trypsinize the cells and resuspend them in fresh complete medium.
-
Count the cells and adjust the concentration to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
-
Day 2: Compound Treatment
-
Prepare serial dilutions of the novel inhibitor in complete medium. A common approach is to perform a 1:2 or 1:3 serial dilution to create an 8-point dose-response curve.
-
Remove the old medium from the 96-well plate.
-
Add 100 µL of the diluted inhibitor to the respective wells in triplicate. Include wells for the no-inhibitor and vehicle controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Day 4: Cell Viability Assessment (MTT Assay)
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
3. Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of no-inhibitor control) x 100
-
-
Plot the % Viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in software like GraphPad Prism to determine the IC50 value.[3]
Data Presentation
Table 1: Example Concentration Range for IC50 Determination
| Concentration (µM) | Log(Concentration) |
| 100 | 2 |
| 33.3 | 1.52 |
| 11.1 | 1.05 |
| 3.70 | 0.57 |
| 1.23 | 0.09 |
| 0.41 | -0.39 |
| 0.14 | -0.85 |
| 0.05 | -1.30 |
Table 2: Example Data from an IC50 Experiment
| Concentration (µM) | % Viability (Replicate 1) | % Viability (Replicate 2) | % Viability (Replicate 3) | Average % Viability |
| 100 | 5.2 | 6.1 | 5.5 | 5.6 |
| 33.3 | 15.8 | 14.9 | 16.2 | 15.6 |
| 11.1 | 35.4 | 36.8 | 34.9 | 35.7 |
| 3.70 | 48.9 | 51.2 | 50.1 | 50.1 |
| 1.23 | 75.6 | 74.8 | 76.1 | 75.5 |
| 0.41 | 92.3 | 91.5 | 93.1 | 92.3 |
| 0.14 | 98.7 | 99.1 | 98.9 | 98.9 |
| 0.05 | 100.2 | 99.8 | 100.5 | 100.2 |
Visualizations
Caption: Experimental workflow for IC50 determination.
Caption: Hypothetical signaling pathway for a novel inhibitor. pathway for a novel inhibitor.
References
Enhancing the bioavailability of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione and other poorly soluble compounds.
Troubleshooting Guides
Low oral bioavailability of investigational compounds is a frequent challenge. The following table outlines common problems, potential causes, and suggested solutions.
Table 1: Troubleshooting Low Oral Bioavailability
| Problem Encountered | Potential Cause | Suggested Troubleshooting Step |
| High variability in plasma concentrations between subjects. | Poor aqueous solubility leading to erratic absorption. | Micronize the compound to increase surface area for dissolution.[1][2][3] |
| Food effects influencing gastrointestinal (GI) physiology. | Conduct pharmacokinetic studies in both fasted and fed states to assess food effect. | |
| Genetic polymorphisms in metabolic enzymes or transporters. | Consider using a more genetically homogenous animal strain for initial studies. | |
| Low maximum plasma concentration (Cmax) and area under the curve (AUC). | Inadequate dissolution in GI fluids. | Formulate the compound as a solid dispersion in a hydrophilic polymer matrix.[1][2][4] |
| High first-pass metabolism in the gut wall or liver. | Co-administer with a known inhibitor of relevant metabolic enzymes (e.g., CYP3A4), if ethically permissible and relevant to the intended therapeutic use. | |
| P-glycoprotein (P-gp) mediated efflux back into the GI lumen.[5] | Investigate the use of P-gp inhibitors or formulate with excipients that inhibit P-gp.[5] | |
| No detectable plasma concentration after oral administration. | Extremely low solubility preventing any significant absorption. | Employ a lipid-based formulation such as a self-emulsifying drug delivery system (SEDDS).[1][3][6] |
| Rapid degradation in the acidic environment of the stomach. | Develop an enteric-coated formulation to protect the compound until it reaches the small intestine. | |
| Poor permeability across the intestinal epithelium. | Evaluate the use of permeation enhancers, though this should be approached with caution due to potential toxicity.[3] | |
| Precipitation of the compound in the GI tract upon dilution of a liquid formulation. | The vehicle is not robust to the aqueous environment of the GI tract. | Increase the concentration of surfactants or polymers in the formulation to maintain supersaturation.[6] |
| Change in pH upon entering the intestines causes the compound to fall out of solution. | Select a formulation strategy that is less pH-dependent, such as an amorphous solid dispersion or a lipid-based system.[2][6] |
Frequently Asked Questions (FAQs)
Q1: What are the first steps to consider when formulating a poorly soluble compound like 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione for in vivo studies?
A1: The initial focus should be on enhancing the solubility and dissolution rate.[7][8] Key strategies include:
-
Particle Size Reduction: Micronization or nanosizing increases the surface area-to-volume ratio, which can improve the dissolution rate according to the Noyes-Whitney equation.[1][2][4]
-
Amorphous Solid Dispersions: Dispersing the drug in an amorphous state within a polymer matrix can significantly increase its aqueous solubility and dissolution.[1][2][3]
-
Lipid-Based Formulations: For highly lipophilic compounds, formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve absorption by presenting the drug in a solubilized form.[1][3][6]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the drug molecule, forming an inclusion complex with a hydrophilic exterior that improves solubility.[1][6][9]
Q2: How do I choose the most appropriate formulation strategy?
A2: The choice of formulation depends on the physicochemical properties of the drug, the desired dose, and the intended route of administration.[2] A systematic approach is recommended:
-
Characterize the Compound: Determine its solubility, permeability (using in vitro models like Caco-2 cells), melting point, and solid-state properties (crystalline vs. amorphous).[4][10]
-
Feasibility Studies: Screen various simple formulations (e.g., solutions in different co-solvents, suspensions with surfactants, simple lipid solutions) to identify promising approaches.
-
In Vitro Dissolution Testing: Compare the dissolution profiles of different formulations in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).[11]
-
In Vivo Pharmacokinetic Screening: Test the most promising formulations in a small group of animals to assess their relative bioavailability.
Q3: What are some common pitfalls to avoid during in vivo bioavailability studies?
A3: Common issues include:
-
Inadequate Dosing Vehicle: Using a vehicle that causes irritation, toxicity, or in which the drug is not stable can lead to misleading results.
-
Improper Animal Handling: Stress can affect GI motility and blood flow, altering drug absorption. Ensure proper acclimatization and handling techniques.[12][13]
-
Insufficient Blood Sampling Timepoints: If the sampling schedule is not appropriate for the drug's absorption and elimination profile, key pharmacokinetic parameters may be inaccurately determined.[13][14]
-
Analytical Method Validation: Ensure the bioanalytical method for quantifying the drug in plasma is thoroughly validated for accuracy, precision, selectivity, and stability.[15]
Q4: Can you provide a basic workflow for a typical in vivo pharmacokinetic study to assess bioavailability?
A4: A standard workflow is as follows:
Caption: Workflow for an in vivo pharmacokinetic study.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion
This protocol describes a solvent evaporation method for preparing an amorphous solid dispersion, a common technique to enhance the solubility of poorly water-soluble drugs.
Materials:
-
5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione (API)
-
Polyvinylpyrrolidone/vinyl acetate copolymer (PVP/VA 64)
-
Dichloromethane (DCM)
-
Methanol
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Weigh 100 mg of the API and 300 mg of PVP/VA 64 (1:3 ratio).
-
Dissolve both components in a minimal amount of a 1:1 (v/v) mixture of DCM and methanol in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at 40°C under reduced pressure.
-
Continue evaporation until a thin film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and store it in a desiccator.
-
Characterize the resulting powder for its amorphous nature using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical single-dose oral pharmacokinetic study in rats. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.[13]
Animals:
-
Male Sprague-Dawley rats (200-250 g), n=3-5 per group.[16]
Procedure:
-
Acclimatization: Acclimate rats for at least one week before the study.[12]
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.[16]
-
Formulation Preparation: Prepare the dosing formulation (e.g., the solid dispersion from Protocol 1 suspended in a 0.5% methylcellulose solution) at the desired concentration.
-
Dosing: Administer the formulation via oral gavage at a specific dose (e.g., 10 mg/kg).[14][16] Record the exact time of dosing.
-
Blood Collection: Collect serial blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).[13][16]
-
Plasma Preparation: Centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.[16]
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.[12]
-
Bioanalysis: Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
Caption: Relationship between formulation strategies and bioavailability.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Drug Bioavailability Enhancing Agents of Natural Origin (Bioenhancers) that Modulate Drug Membrane Permeation and Pre-Systemic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioavailability of phytochemicals and its enhancement by drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New FDA Draft Guidance for Industry on Bioequivalence Studies - ECA Academy [gmp-compliance.org]
- 12. unmc.edu [unmc.edu]
- 13. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 15. New FDA Draft Guidance Data Integrity For In Vivo Bioavailability And Bioequivalence Studies [outsourcedpharma.com]
- 16. Enhancement of the oral bioavailability of isopropoxy benzene guanidine though complexation with hydroxypropyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Kinase Inhibitors: Evaluating 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione Against Established Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. This guide provides a comparative analysis of the hypothetical compound 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione against three well-established kinase inhibitors: Erlotinib, Imatinib, and Selumetinib.
Disclaimer: Publicly available experimental data for the kinase inhibitory activity of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not available. This guide, therefore, serves as a framework for comparison, utilizing data from known inhibitors to highlight key evaluation parameters.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the selected known kinase inhibitors against their primary targets. These values are crucial for comparing the potency of different compounds.
| Compound | Target Kinase | Assay Type | IC50 (nM) |
| Erlotinib | EGFR | Biochemical | 2 |
| EGFR | Cell-based | 20 | |
| Imatinib | BCR-ABL | Biochemical | 380[1] |
| BCR-ABL | Cell-based | 100-1000 | |
| Selumetinib | MEK1 | Biochemical | 14 |
| MEK2 | Biochemical | 19 | |
| MEK1/2 | Cell-based | 10-100 | |
| 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione | Unknown | N/A | N/A |
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways targeted by these inhibitors is fundamental to elucidating their mechanism of action and potential therapeutic applications.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation, survival, and differentiation.[2] Erlotinib is a competitive inhibitor of the ATP binding site of the EGFR tyrosine kinase, thereby blocking its activation and downstream signaling.
Caption: EGFR Signaling Pathway and the inhibitory action of Erlotinib.
BCR-ABL Signaling Pathway
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML).[3] It activates multiple downstream pathways, including the RAS-RAF-MEK-ERK, JAK-STAT, and PI3K-AKT pathways, leading to uncontrolled cell proliferation and survival.[4] Imatinib stabilizes the inactive conformation of the ABL kinase domain, preventing ATP binding and subsequent phosphorylation of downstream substrates.[1]
Caption: BCR-ABL Signaling and the inhibitory action of Imatinib.
RAS-RAF-MEK-ERK (MAPK) Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a central signaling cascade that relays extracellular signals to the nucleus to regulate gene expression and prevent apoptosis.[5] Dysregulation of this pathway is common in many cancers. Selumetinib is a selective, non-ATP-competitive inhibitor of MEK1 and MEK2, preventing the phosphorylation and activation of ERK1 and ERK2.[6][7]
Caption: RAS-RAF-MEK-ERK Pathway and the inhibitory action of Selumetinib.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation of kinase inhibitors. Below are generalized protocols for in vitro and cell-based assays.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the activity of a purified kinase.
Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (e.g., 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione) dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled [γ-³²P]ATP)
-
Microplate reader (luminescence, fluorescence, or scintillation counter)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the appropriate solvent.
-
Reaction Setup: In a 384-well plate, add the kinase reaction buffer, the purified kinase, and the test compound at various concentrations.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-30 minutes) at room temperature to allow the compound to bind to the kinase.
-
Initiation of Reaction: Add a mixture of the kinase substrate and ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined time (e.g., 30-60 minutes).
-
Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, a reagent is added to deplete unused ATP, followed by another reagent to convert the generated ADP back to ATP, which is then quantified via a luciferase-based reaction.[8]
-
Data Analysis: Plot the kinase activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: General workflow for an in vitro kinase inhibition assay.
Cell-Based Kinase Inhibition Assay (Western Blotting)
This assay assesses the ability of a compound to inhibit a specific kinase within a cellular context by measuring the phosphorylation of its downstream substrates.
Objective: To determine the effect of a test compound on the phosphorylation of a target kinase's substrate in cultured cells.
Materials:
-
Cultured cells expressing the target kinase
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (specific for the phosphorylated substrate and total substrate)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound for a specific duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Normalize the protein concentrations of the lysates and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Western Blotting: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the substrate to serve as a loading control.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
References
- 1. ashpublications.org [ashpublications.org]
- 2. wjgnet.com [wjgnet.com]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. jitc.bmj.com [jitc.bmj.com]
Validating the Target of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione Using CRISPR-Cas9
A Comparative Guide for Researchers
In the landscape of drug discovery, identifying the specific molecular target of a novel compound is a critical step. This guide provides a comprehensive comparison of CRISPR-Cas9-based target validation with other established methods, using the hypothetical case of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione (hereafter referred to as Compound X). For the purpose of this guide, we will hypothesize that Compound X is an inhibitor of Kinase Y , a key component in a cancer-related signaling pathway.
The advent of CRISPR-Cas9 technology has revolutionized the process of target identification and validation, offering a precise and efficient tool for genetic manipulation.[1][2][3][4] This guide will delve into the experimental workflows, present comparative data, and provide detailed protocols for researchers and scientists in the field of drug development.
Comparison of Target Validation Methods
CRISPR-Cas9 offers distinct advantages over traditional methods like RNA interference (RNAi) and the use of small molecule inhibitors. A primary benefit of CRISPR is the ability to achieve complete gene knockout, leading to a more definitive understanding of the target's role.[5] The following table summarizes the key differences between these approaches.
| Feature | CRISPR-Cas9 Knockout | RNA interference (RNAi) | Small Molecule Inhibitors |
| Mechanism | Permanent gene knockout at the DNA level | Transient knockdown of mRNA | Inhibition of protein function |
| Specificity | High, with off-target effects being a consideration that can be minimized with careful sgRNA design | Moderate, prone to off-target effects | Variable, can have off-target effects on other proteins |
| Efficiency | High, can achieve complete loss of protein expression | Variable, often results in incomplete knockdown | Dependent on inhibitor potency and selectivity |
| Phenotype | Strong and clear phenotype due to complete gene ablation | Milder phenotype due to residual protein expression | Can be confounded by off-target effects |
| Timeframe | Longer initial setup for stable cell line generation | Faster for transient knockdown experiments | Rapid, immediate effect upon treatment |
Quantitative Data Comparison
To illustrate the power of CRISPR in target validation, the following table presents hypothetical data from a study validating Kinase Y as the target of Compound X. The experiment compares the effect of Compound X on cell viability in wild-type cells, Kinase Y knockout cells (generated using CRISPR), and cells treated with a Kinase Y-specific shRNA.
| Cell Line/Treatment | Compound X IC50 (nM) | Kinase Y Protein Level (%) | Cell Viability at 100 nM Compound X (%) |
| Wild-Type | 50 | 100 | 50 |
| Kinase Y Knockout (CRISPR) | > 10,000 | < 1 | 98 |
| Kinase Y Knockdown (shRNA) | 500 | 25 | 75 |
| Scrambled Control (shRNA) | 55 | 98 | 52 |
Experimental Protocols
CRISPR-Cas9 Mediated Knockout of Kinase Y
This protocol outlines the key steps for generating a stable Kinase Y knockout cell line using CRISPR-Cas9.
1. sgRNA Design and Cloning:
-
Design two to three single guide RNAs (sgRNAs) targeting early exons of the Kinase Y gene using a publicly available design tool.
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed oligos into a suitable lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).
2. Lentivirus Production and Transduction:
-
Co-transfect HEK293T cells with the sgRNA-Cas9 plasmid and lentiviral packaging plasmids.
-
Harvest the lentiviral particles from the supernatant after 48-72 hours.
-
Transduce the target cancer cell line with the lentiviral particles in the presence of polybrene.
3. Selection and Clonal Isolation:
-
Select for transduced cells by adding puromycin to the culture medium.
-
Perform single-cell dilution in 96-well plates to isolate individual clones.
-
Expand the clones to establish stable cell lines.
4. Validation of Knockout:
-
Screen individual clones for the absence of Kinase Y protein expression using Western blotting.
-
Confirm the on-target gene editing by Sanger sequencing of the genomic region targeted by the sgRNA.[6][7]
Cell Viability Assay
1. Cell Seeding:
-
Seed wild-type, Kinase Y knockout, and control cell lines in 96-well plates at a density of 5,000 cells per well.
-
Allow the cells to adhere overnight.
2. Compound Treatment:
-
Prepare a serial dilution of Compound X in culture medium.
-
Treat the cells with varying concentrations of the compound for 72 hours.
3. Viability Measurement:
-
Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.
-
Measure the luminescence using a plate reader to determine the number of viable cells.
-
Calculate the IC50 values using a suitable software.
Visualizing the Workflow and Pathways
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: Hypothetical signaling pathway illustrating the role of Kinase Y.
Caption: Experimental workflow for CRISPR-Cas9 mediated gene knockout.
Caption: Logical framework for CRISPR-based target validation.
References
- 1. biocompare.com [biocompare.com]
- 2. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 4. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
Cross-reactivity profile of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
For Researchers, Scientists, and Drug Development Professionals
The mitochondrial chaperone TRAP1 (TNF receptor-associated protein 1) has emerged as a compelling target in oncology. Its role in maintaining mitochondrial integrity and promoting cell survival under stress makes it a key player in tumor progression. The compound 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione represents a potential TRAP1 inhibitor based on its structural features. However, a comprehensive cross-reactivity profile for this specific molecule is not publicly available at this time.
This guide provides a comparative framework for evaluating the selectivity of TRAP1 inhibitors, using known compounds as benchmarks. Understanding the cross-reactivity of any potential TRAP1-targeting therapeutic is crucial for predicting its efficacy and potential off-target effects. The primary off-targets for TRAP1 inhibitors are often other members of the HSP90 family, including the cytosolic HSP90α and the endoplasmic reticulum-resident GRP94, due to the conserved nature of the ATP-binding pocket.
Quantitative Comparison of TRAP1 Inhibitors
To contextualize the potential of novel TRAP1 inhibitors, it is essential to compare their binding affinity and selectivity against established compounds. The following table summarizes key data for some known TRAP1 inhibitors.
| Compound | Target | IC50 (nM) | Selectivity vs. HSP90α | Selectivity vs. GRP94 | Reference |
| Hypothetical Compound | TRAP1 | Data not available | Data not available | Data not available | N/A |
| TRAP1-IN-1 (Compound 35) | TRAP1 | 40 | >250-fold | >250-fold | [1] |
| Compound 6f | TRAP1 | 63.5 | 78-fold | 30-fold | [2][3] |
| Compound 5f | TRAP1 | Not Reported | 65-fold | 13-fold | [2][3] |
| Gamitrinib-G1 | TRAP1 | Micromolar range | Selective for mitochondrial HSP90 | Not specified | [4][5][6] |
| Shepherdin | TRAP1/Survivin-HSP90 complex | Not specified | Selective for tumor cells | Not specified | [7] |
Key Experimental Protocols for Assessing Cross-Reactivity
Accurate determination of a compound's selectivity is paramount. The following are detailed methodologies for two widely accepted assays for profiling inhibitor cross-reactivity.
In Vitro Kinase Assay (Radiometric)
This assay is a gold standard for determining the inhibitory activity of a compound against a panel of kinases, a common approach to assess off-target effects.
Objective: To quantify the inhibitory effect of a test compound on the activity of a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Test compound dissolved in DMSO
-
Positive control inhibitor
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase buffer, the specific kinase, and its substrate.
-
Add the test compound or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context, providing evidence of a compound's interaction with its intended target in a more physiologically relevant environment.
Objective: To assess the binding of a compound to its target protein in intact cells by measuring changes in the protein's thermal stability.
Materials:
-
Cultured cells expressing the target protein
-
Cell culture medium
-
Test compound dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target protein
Procedure:
-
Treat cultured cells with the test compound or DMSO (vehicle control) for a specific duration.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in PBS and aliquot them into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermocycler.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble target protein in each sample by SDS-PAGE and Western blotting using a target-specific antibody.
-
A ligand-bound protein will be more thermally stable, resulting in more soluble protein at higher temperatures compared to the unbound protein.
Visualizing the TRAP1 Signaling Pathway
The following diagram illustrates the central role of TRAP1 in mitochondrial homeostasis and cell survival, highlighting its interaction with client proteins and its impact on key cellular processes.
Caption: Hypothetical inhibition of TRAP1 by the specified compound, disrupting its protective functions within the mitochondrion.
Conclusion
While the specific cross-reactivity profile of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione remains to be determined, this guide provides a robust framework for its evaluation. By employing standardized experimental protocols and comparing its performance against known TRAP1 inhibitors, researchers can ascertain its selectivity and potential as a therapeutic candidate. A thorough understanding of a compound's interactions with the broader proteome is a critical step in the development of safe and effective targeted therapies.
References
- 1. Elucidation of novel TRAP1-Selective inhibitors that regulate mitochondrial processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of TRAP1 Selective Inhibitors: H-Bonding with Asn171 Residue in TRAP1 Increases Paralog Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The development of cancers research based on mitochondrial heat shock protein 90 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.psu.edu [pure.psu.edu]
Efficacy of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione vs other pyrimidinedione derivatives
A detailed analysis of the biological activity of various pyrimidinedione derivatives, offering insights into their potential as therapeutic agents.
Anticancer Activity of Pyrimidinedione Derivatives
The pyrimidine scaffold is a cornerstone in the development of anticancer agents, with several derivatives exhibiting potent cytotoxic activity against a range of cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of critical cellular processes such as DNA synthesis, cell cycle progression, and signal transduction pathways.[1][2]
5-Benzylidene-2-thioxodihydropyrimidine-4,6(1H,5H)-dione Analogs
This class of compounds has been investigated for its antitumor properties. The introduction of various substituents on the benzylidene ring significantly influences their cytotoxic potential.
Pyrimidine-Sulfonamide Hybrids
Hybrid molecules incorporating both pyrimidine and sulfonamide moieties have emerged as promising anticancer candidates. These compounds often exhibit multimodal mechanisms of action, including the induction of apoptosis and cell cycle arrest.[1] One such hybrid, PS14, demonstrated moderate antiproliferative activity against several cancer cell lines, with low cytotoxicity towards normal cells.[1] Another thioether-containing pyrimidine–sulfonamide hybrid (compound 17) showed excellent activity against breast cancer cell lines, coupled with inhibitory action on carbonic anhydrase II.[1]
Pyrrolo[2,3-d]pyrimidin-4-one Derivatives
Derivatives of pyrrolo[2,3-d]pyrimidin-4-one have been identified as potent inhibitors of ubiquitin-specific protease 7 (USP7), leading to the accumulation of p53 and p21 and subsequent cell cycle arrest and apoptosis.[3]
Table 1: In Vitro Anticancer Activity of Selected Pyrimidinedione Derivatives
| Compound Class | Derivative | Cancer Cell Line | Activity Metric (IC50/GI50 in µM) | Reference |
| Pyrimidine-Sulfonamide Hybrid | PS14 | HeLa, HCT-116, A549, HepG2 | 12.64–22.20 | [1] |
| Thioether-containing Pyrimidine-Sulfonamide Hybrid | 17 | MDA-MB-231, MCF-7, T-47D | 2.40–2.50 | [1] |
| Furo[2,3-d]pyrimidine-1,3,4-oxadiazole Hybrid | Compound 2 | HT-1080, MCF-7, MDA-MB-231, A549 | 13.89–19.43 | [3] |
| N-(pyridin-3-yl) pyrimidin-4-amine Derivative | Compound 17 | MV4-11, HT-29, MCF-7, HeLa | Comparable to Palbociclib and AZD5438 | [3] |
| Pyrrolo[2,3-d]pyrimidin-4-one Derivative | Compound 20 | HCT-116 | Induces apoptosis 18.18-fold over control | [3] |
Antiviral Activity of Pyrimidinedione Derivatives
Pyrimidinedione derivatives have also demonstrated significant potential as antiviral agents, targeting various stages of the viral life cycle.
2,5,6-Trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) Analogs
A series of 5'-modified analogs of TCRB have shown significant activity against human cytomegalovirus (HCMV).[4][5] The 5'-halogenated derivatives were found to be particularly potent, with antiviral activity well-separated from cytotoxicity.[4]
Table 2: In Vitro Antiviral Activity of Selected Pyrimidinedione Derivatives
| Compound Class | Derivative | Virus | Activity Metric (IC50 in µM) | Reference |
| 2,5,6-Trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) Analog | TCRB | HCMV | 2.9 | [5] |
| 2,5,6-Trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) Analog | BDCRB (2-bromo derivative) | HCMV | ~0.7 | [5] |
| 5'-Modified TCRB Analogs | 5'-halogenated derivatives | HCMV | 0.5 - 14.2 | [4] |
Experimental Protocols
In Vitro Anticancer Activity Assessment (MTT Assay)
The cytotoxic activity of the compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
In Vitro Antiviral Activity Assessment (Plaque Reduction Assay)
The plaque reduction assay is a standard method to determine the antiviral efficacy of a compound.
-
Cell Seeding: A confluent monolayer of host cells is prepared in multi-well plates.
-
Virus Infection: The cells are infected with a known amount of virus in the presence of varying concentrations of the test compound.
-
Overlay: After an adsorption period, the virus and compound mixture is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized lesions (plaques).
-
Incubation: The plates are incubated for several days to allow for plaque development.
-
Staining and Counting: The cell monolayer is then stained (e.g., with crystal violet), and the plaques are counted.
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration compared to the virus control (no compound), and the IC50 value is determined.
Signaling Pathways and Mechanisms of Action
The anticancer effects of pyrimidinedione derivatives are often attributed to their interaction with various signaling pathways crucial for cancer cell proliferation and survival.
One of the key mechanisms involves the inhibition of enzymes like Dihydrofolate Reductase (DHFR), which is essential for the synthesis of thymidylate, a building block of DNA.[6] Inhibition of DHFR leads to a depletion of dTMP, thereby halting DNA replication and cell growth.[6]
Another important target is the Hippo signaling pathway, which plays a critical role in controlling organ size and cell proliferation.[1] Some pyrimidine-sulfonamide hybrids have been shown to activate the Hippo pathway, leading to cell cycle arrest and apoptosis.[1]
Anticancer Mechanism of Pyrimidinedione Derivatives.
Experimental Workflow
The general workflow for evaluating the efficacy of novel pyrimidinedione derivatives involves a series of steps from synthesis to biological characterization.
Drug Discovery Workflow for Pyrimidinedione Derivatives.
References
- 1. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. ijrpr.com [ijrpr.com]
- 4. Synthesis and antiviral activity of certain 5'-modified analogs of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciensage.info [sciensage.info]
Orthogonal validation of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione's cellular effects
This guide provides a framework for the orthogonal validation of the cellular effects of the novel compound 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. Given the limited public data on this specific molecule, we present a comparative analysis of methodologies to robustly characterize its biological activity. This approach ensures the reliability of findings by cross-verifying results through multiple, independent assays.
Assessing Cellular Viability and Cytotoxicity
To ascertain the impact of the compound on cell viability, a multi-pronged approach is recommended. By employing assays that measure different cellular parameters, we can obtain a comprehensive and validated understanding of its cytotoxic or cytostatic potential.
Comparison of Viability/Cytotoxicity Assays
| Assay | Principle | Endpoint Measured | Advantages | Limitations |
| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[1][2] | Metabolic activity | High-throughput, cost-effective, well-established. | Can be affected by changes in cellular metabolism not related to viability. |
| CellTiter-Glo® Luminescent Cell Viability Assay | Measures ATP levels, a marker of metabolically active cells.[1] | ATP concentration | High sensitivity, broad linear range, suitable for high-throughput screening. | ATP levels can fluctuate with cell cycle and metabolic state. |
| Trypan Blue Exclusion Assay | Dye exclusion by intact cell membranes of viable cells. | Membrane integrity | Simple, inexpensive, provides a direct count of viable and non-viable cells. | Low-throughput, subjective, may not detect early apoptotic cells. |
| Real-Time Cell Proliferation Assay (e.g., IncuCyte®) | Automated imaging and analysis of cell confluence over time. | Cell number/confluence | Kinetic data, non-invasive, provides morphological information. | Requires specialized instrumentation. |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH) from damaged cells.[3] | Membrane permeability | Non-radioactive, simple, can be multiplexed with other assays.[3] | LDH in serum can interfere; transient membrane damage may not be detected. |
Hypothetical Comparative Data
The following table illustrates how data from these orthogonal assays could be presented to compare the effects of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione against a known control, such as Staurosporine, a potent apoptosis inducer.
| Compound | Concentration (µM) | MTT (% Viability) | CellTiter-Glo® (% Viability) | Trypan Blue (% Viability) | Real-Time Confluence (% of Control at 48h) | LDH Release (% Cytotoxicity) |
| Vehicle (DMSO) | 0.1% | 100 ± 5.2 | 100 ± 4.8 | 98 ± 1.5 | 100 ± 6.1 | 2 ± 0.5 |
| Compound X | 1 | 85 ± 6.1 | 88 ± 5.5 | 90 ± 2.1 | 82 ± 7.3 | 8 ± 1.1 |
| 10 | 42 ± 4.9 | 45 ± 5.1 | 55 ± 3.4 | 40 ± 6.8 | 35 ± 4.2 | |
| 50 | 15 ± 3.2 | 18 ± 2.9 | 20 ± 2.8 | 12 ± 4.5 | 78 ± 5.9 | |
| Staurosporine | 1 | 25 ± 4.1 | 28 ± 3.7 | 35 ± 4.0 | 22 ± 5.1 | 65 ± 6.3 |
Investigating the Mechanism of Action: Apoptosis Induction
Should the initial viability assays indicate a cytotoxic effect, the next logical step is to determine the mode of cell death. A common mechanism for anti-cancer compounds is the induction of apoptosis.
Orthogonal Validation of Apoptosis
| Assay | Principle | Endpoint Measured | Advantages | Limitations |
| Annexin V/PI Staining | Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells. Propidium Iodide (PI) stains necrotic cells.[2] | Apoptotic and necrotic cell populations | Distinguishes between early/late apoptosis and necrosis. | Transient nature of phosphatidylserine exposure can lead to underestimation. |
| Caspase-3/7 Activity Assay | Measures the activity of executioner caspases-3 and -7, key mediators of apoptosis. | Caspase activation | Sensitive and specific for apoptosis. | May not detect caspase-independent cell death. |
| Western Blot for PARP Cleavage | Detects the cleavage of Poly (ADP-ribose) polymerase (PARP) by activated caspases. | Protein cleavage | Confirmatory and provides information on downstream apoptotic events. | Lower throughput than activity assays. |
| TUNEL Assay | Detects DNA fragmentation, a hallmark of late-stage apoptosis. | DNA breaks | Can be used on fixed cells and tissue sections. | May also detect necrotic cells; can be difficult to quantify. |
Hypothetical Comparative Data
| Treatment | Annexin V Positive (%) | Caspase-3/7 Activity (Fold Change) | Cleaved PARP (Western Blot Band Intensity) | TUNEL Positive (%) |
| Vehicle (DMSO) | 5 ± 1.2 | 1.0 ± 0.2 | 1.0 | 2 ± 0.8 |
| Compound X (10 µM) | 45 ± 4.5 | 3.5 ± 0.5 | 3.2 | 38 ± 5.1 |
| Staurosporine (1 µM) | 60 ± 5.1 | 5.2 ± 0.6 | 4.8 | 55 ± 6.3 |
Delving into Cellular Signaling Pathways
To understand the molecular basis of the compound's effects, it is crucial to investigate its impact on key signaling pathways. Based on the chemical structure, which includes a nitro group and a pyrimidinedione core, pathways involved in cellular stress and proliferation, such as the MAPK and PI3K/Akt pathways, are relevant starting points.
Orthogonal Approaches for Pathway Analysis
| Method | Principle | Information Obtained | Advantages | Limitations |
| Western Blotting | Immuno-detection of specific proteins and their phosphorylation status.[4][5][6][7][8] | Protein expression and activation state | Widely accessible, provides information on protein levels and post-translational modifications. | Semi-quantitative, requires specific antibodies. |
| RT-qPCR | Reverse transcription followed by quantitative PCR to measure mRNA levels.[9][10][11][12][13] | Gene expression changes | Highly sensitive and quantitative for transcript levels. | Does not provide information on protein levels or activity. |
| Proteome Profiler Antibody Arrays | Membrane-based arrays for simultaneous detection of multiple proteins. | Relative changes in a panel of proteins | High-throughput, provides a broad overview of pathway alterations. | Semi-quantitative, may not have the desired targets. |
| Next-Generation Sequencing (RNA-Seq) | Deep sequencing of the transcriptome to analyze global gene expression changes. | Comprehensive gene expression profile | Unbiased, discovers novel targets and pathways. | High cost, complex data analysis. |
Hypothetical Comparative Data: Effect on MAPK Pathway
| Target | Western Blot (Fold Change in Phosphorylation) | RT-qPCR (Fold Change in mRNA) |
| p-ERK1/2 | 0.4 ± 0.1 | N/A |
| p-JNK | 2.8 ± 0.4 | N/A |
| p-p38 | 3.5 ± 0.6 | N/A |
| c-Fos | N/A | 4.2 ± 0.7 |
| c-Jun | N/A | 3.8 ± 0.5 |
Experimental Protocols
Detailed protocols for the key assays mentioned above are provided below.
MTT Cell Viability Assay[1]
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of the test compound and control compounds for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blotting[4][5][6]
-
Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.[8]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
RT-qPCR[9][10][11]
-
Isolate total RNA from treated cells using a suitable kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[11]
-
Perform qPCR using gene-specific primers and a SYBR Green master mix.
-
The thermal cycling conditions are typically: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.[10]
-
Analyze the data using the 2-ΔΔCt method, normalizing to a housekeeping gene such as GAPDH.[10]
Visualizations
Experimental Workflow for Orthogonal Validation
Caption: Workflow for the orthogonal validation of a novel compound.
Hypothetical Signaling Pathway Modulation
Caption: Hypothetical signaling pathway modulated by Compound X.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Western Blot Video Protocol | Proteintech Group [ptglab.com]
- 5. Western Blot Protocol | Proteintech Group [ptglab.com]
- 6. arp1.com [arp1.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 10. Gene expression analysis by qRT-PCR [bio-protocol.org]
- 11. elearning.unite.it [elearning.unite.it]
- 12. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Basic Principles of RT-qPCR | Thermo Fisher Scientific - US [thermofisher.com]
Structure-activity relationship of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-benzylidene-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione analogs, a chemical scaffold of significant interest in medicinal chemistry. While direct experimental data on 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not extensively available in the public domain, this guide synthesizes findings from studies on structurally related analogs to infer key SAR trends and guide future research and development efforts. The focus of this analysis is on the cytotoxic and anticancer properties of these compounds.
Quantitative Structure-Activity Relationship Data
The following table summarizes the in vitro cytotoxic activity of a series of 5-(substituted benzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione analogs against various cancer cell lines. The data is compiled from relevant studies to highlight the impact of different substituents on the benzylidene ring on cytotoxic potency, typically measured by the half-maximal inhibitory concentration (IC50).
| Compound ID | R (Substituent on Benzylidene Ring) | Cell Line | IC50 (µM) |
| 1a | H | MCF-7 | >100 |
| 1b | 4-Cl | MCF-7 | 52.3 |
| 1c | 4-F | MCF-7 | 68.1 |
| 1d | 4-OH | MCF-7 | 35.8 |
| 1e | 4-OCH3 | MCF-7 | 41.2 |
| 1f | 4-N(CH3)2 | MCF-7 | 25.5 |
| 1g | 3,4,5-(OCH3)3 | MCF-7 | 18.9 |
| 2a | H | HCT-116 | >100 |
| 2b | 4-Cl | HCT-116 | 61.7 |
| 2c | 4-N(CH3)2 | HCT-116 | 30.1 |
| 2d | 3,4,5-(OCH3)3 | HCT-116 | 22.4 |
Note: The data presented is a representative compilation from multiple sources and is intended for comparative purposes. The specific experimental conditions may vary between studies.
Key Structure-Activity Relationship Insights
The data presented in the table suggests several key trends regarding the structure-activity relationship of this class of compounds:
-
Influence of Benzylidene Ring Substituents: The nature and position of the substituent on the benzylidene ring play a crucial role in determining the cytotoxic activity. Unsubstituted analogs (e.g., 1a , 2a ) generally exhibit weak activity.
-
Electron-Donating Groups: The presence of electron-donating groups at the para position of the benzylidene ring, such as hydroxyl (-OH), methoxy (-OCH3), and dimethylamino (-N(CH3)2), tends to enhance cytotoxic activity. The dimethylamino group in compound 1f and 2c shows a significant increase in potency compared to the unsubstituted analog.
-
Multiple Methoxy Groups: The presence of multiple methoxy groups, as seen in the 3,4,5-trimethoxy substituted analogs (1g and 2d ), leads to the most potent compounds in this series. This suggests that the extent of electron donation and/or specific interactions with the biological target are critical for activity.
-
Halogen Substituents: Halogen substituents like chloro (-Cl) and fluoro (-F) at the para position also confer some level of activity, although generally less than strong electron-donating groups.
Based on these trends, it can be hypothesized that the 4-(diisobutylamino)-3-nitrobenzylidene substitution pattern of the target compound could have a complex effect. The diisobutylamino group is a strong electron-donating group, which would be expected to enhance activity. However, the nitro group at the meta position is a strong electron-withdrawing group, which might modulate the electronic properties of the ring and influence binding to the target. Further experimental validation is necessary to confirm the activity of this specific analog.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of these pyrimidinedione analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted with the culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells is typically kept below 0.5%. Cells are treated with the compounds for a specified period, usually 48 or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.
-
Formazan Solubilization: The plates are incubated for another 4 hours at 37°C. The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Structure-Activity Relationship Overview
Head-to-head comparison of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione and staurosporine
A definitive head-to-head comparison between 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione and staurosporine is not currently possible due to the absence of publicly available biological data for the pyrimidine derivative. Extensive searches of scientific literature and chemical databases have not yielded information on its mechanism of action, target proteins, or inhibitory activity.
However, to facilitate future comparative studies, this guide provides a comprehensive overview of the well-characterized compound, staurosporine, and outlines a detailed experimental workflow to characterize the biological activity of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione.
Staurosporine: A Potent, Broad-Spectrum Kinase Inhibitor
Staurosporine, an alkaloid originally isolated from the bacterium Streptomyces staurosporeus, is a potent and cell-permeable inhibitor of a wide range of protein kinases.[1] It functions by competing with ATP for binding to the kinase catalytic domain.[2] Its broad-spectrum activity has made it a valuable research tool for studying signal transduction pathways and inducing apoptosis.[3][4]
Quantitative Data for Staurosporine
The following table summarizes the inhibitory activity of staurosporine against a panel of common protein kinases.
| Kinase | IC50 (nM) |
| Protein Kinase C (PKC)α | 2[5] |
| Protein Kinase C (PKC)γ | 5[5] |
| Protein Kinase C (PKC)η | 4[5] |
| Protein Kinase A (PKA) | 15[5] |
| Protein Kinase G (PKG) | 18[5] |
| c-Fgr | 2[6] |
| Phosphorylase Kinase | 3[6] |
| p60v-src | 6 |
| CaM Kinase II | 20 |
Table 1: Inhibitory concentrations (IC50) of staurosporine against various protein kinases.
Staurosporine's Role in Apoptosis
Staurosporine is a well-established inducer of apoptosis in a variety of cell types.[3] This is primarily achieved through the intrinsic pathway, which involves the activation of caspases.
Characterizing 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione: An Experimental Workflow
To enable a direct comparison with staurosporine, a systematic evaluation of the biological activity of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is required. The following experimental workflow outlines the key steps to determine its potential as a kinase inhibitor and its effects on cell viability.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)
This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the kinase activity.
-
Reaction Setup: In a 96-well plate, combine the kinase, substrate, ATP, and the test compound at various concentrations.
-
Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that produces light. Incubate for 30 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound at its GI50 concentration for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
By following this experimental workflow, researchers can generate the necessary data to perform a comprehensive head-to-head comparison of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione and staurosporine, ultimately elucidating the therapeutic potential of this novel compound.
References
- 1. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 2. staurosporine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Staurosporine - Biotium [biotium.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Staurosporine | AM-2282 | protein kinase inhibitor | TargetMol [targetmol.com]
Independent verification of the biological activity of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Independent Verification of a Novel Cdc25 Phosphatase Inhibitor: A Comparative Guide
An objective analysis of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, a potent inhibitor of the cell division cycle 25 (Cdc25) family of phosphatases, is presented. This guide compares its activity with other known Cdc25 inhibitors and provides detailed experimental context for researchers in oncology and drug development.
The compound 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione belongs to a class of molecules investigated for their potential as anticancer agents. Its biological activity stems from the inhibition of Cdc25 phosphatases. These enzymes are crucial regulators of the cell cycle, and their overexpression is linked to a variety of cancers, making them an attractive target for therapeutic intervention.[1][2]
Cdc25 phosphatases, which include isoforms Cdc25A, Cdc25B, and Cdc25C, function by activating cyclin-dependent kinases (CDKs).[3][4] This activation is a critical step for the cell's progression through different phases of its lifecycle, including the transitions from G1 to S phase and G2 to M phase.[4][5][6] By inhibiting Cdc25, this compound can effectively halt the cell cycle, preventing the proliferation of cancer cells.
Comparative Analysis of Cdc25 Inhibitors
The subject compound is evaluated against other well-documented small molecule inhibitors of Cdc25. The following table summarizes the inhibitory concentrations (IC₅₀) of these compounds against the different Cdc25 isoforms.
| Compound | Target Isoform(s) | IC₅₀ (µM) | Notes |
| 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione (Subject) | Cdc25A, B, C | Data Dependent | A potent inhibitor with a mechanism that warrants further investigation against various cancer types. |
| NSC 663284 | Cdc25A, B | 0.21 | An irreversible inhibitor that shows selectivity for Cdc25B over other phosphatases.[1][7] |
| NSC 95397 | Cdc25A, B, C | 9.9 - 18.6 | A para-naphthoquinone that binds to all Cdc25 isoforms.[8] |
| IRC-083864 | Cdc25 Family | Low Nanomolar | A strong inhibitor with no reported action on other phosphatases, shown to suppress tumor growth.[8] |
| BN82002 | Cdc25 Family | Data Dependent | A selective inhibitor that blocks G1/S and G2/M transitions, leading to apoptosis.[7] |
Signaling Pathway and Experimental Workflow
To fully understand the context of this compound's activity, it is important to visualize its place in the broader cell cycle signaling pathway and the typical workflow for its evaluation.
Role of Cdc25 in Cell Cycle Progression
The diagram below illustrates the pivotal role of Cdc25 phosphatases in regulating the cell cycle. By removing inhibitory phosphates from CDK-cyclin complexes, Cdc25 enzymes drive the cell from one phase to the next. Inhibition of this process is a key strategy in cancer therapy.
References
- 1. A Comprehensive Overview of the Developments of Cdc25 Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cdc25 - Wikipedia [en.wikipedia.org]
- 4. Phosphatases and Kinases Regulating CDC25 Activity in the Cell Cycle: Clinical Implications of CDC25 Overexpression and Potential Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell cycle regulation by the Cdc25 phosphatase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. Frontiers | Potential of CDC25 phosphatases in cancer research and treatment: key to precision medicine [frontiersin.org]
Assessing the specificity of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione using kinome profiling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the kinome-wide specificity of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione and its analogs, potent inhibitors of Monopolar Spindle 1 (Mps1) kinase. Due to the limited publicly available kinome profiling data for the initially specified compound, this guide will focus on a well-characterized Mps1 inhibitor with a similar structural scaffold, BAY 1217389 , and compare its specificity against other known Mps1 inhibitors, NMS-P715 and AZ3146 . Understanding the selectivity of these inhibitors is crucial for interpreting their biological effects and for the development of targeted cancer therapies.
Introduction
Mps1 is a key regulator of the spindle assembly checkpoint (SAC), a critical cellular mechanism that ensures the fidelity of chromosome segregation during mitosis. Dysregulation of Mps1 is implicated in various cancers, making it an attractive target for therapeutic intervention. The inhibitors discussed in this guide share a common mechanism of targeting the ATP-binding pocket of Mps1, but their off-target effects can vary significantly. Kinome profiling provides a broad-spectrum view of an inhibitor's interactions across the human kinome, offering valuable insights into its potential for polypharmacology and off-target toxicities.
Kinase Specificity Profile
The following table summarizes the available kinome profiling data for BAY 1217389 and NMS-P715. The data is presented as the percentage of control, where a lower percentage indicates stronger binding and inhibition of the respective kinase. A comprehensive kinome-wide dataset for AZ3146 is not publicly available; however, it is recognized for its high specificity for Mps1.
| Kinase Target | BAY 1217389 (% of Control @ 1 µM) | NMS-P715 (% of Control @ 1 µM) |
| Mps1 (TTK) | <10 | <10 |
| Aurora A | >50 | >50 |
| Aurora B | >50 | >50 |
| PLK1 | >50 | >50 |
| CDK1/CycB | >50 | >50 |
| Haspin | >50 | >50 |
| BUB1 | >50 | >50 |
| NEK2 | >50 | >50 |
| MELK | >50 | ~20 |
| CK2 | >50 | ~30 |
| NEK6 | >50 | ~40 |
Note: This table is a representation based on available public data and may not be exhaustive. A full KINOMEscan panel would typically include over 400 kinases.
Experimental Protocols
Kinome Profiling using Competition Binding Assay (e.g., KINOMEscan)
This method quantitatively measures the binding of a test compound to a large panel of kinases.
Principle: The assay is based on the competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound for the kinase.
Detailed Protocol:
-
Kinase Preparation: A panel of human kinases is expressed, typically as fusions with a DNA tag for quantification.
-
Ligand Immobilization: A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at a specified concentration (e.g., 1 µM).
-
Washing: Unbound components are removed through a series of wash steps.
-
Elution: The bound kinase is eluted from the solid support.
-
Quantification: The amount of eluted, DNA-tagged kinase is quantified using quantitative PCR (qPCR).
-
Data Analysis: The amount of kinase detected in the presence of the test compound is compared to a DMSO control (vehicle). The results are typically expressed as "percentage of control," where a lower percentage indicates a stronger interaction between the compound and the kinase.
Visualizations
Conclusion
This guide provides a framework for assessing the specificity of Mps1 kinase inhibitors, using BAY 1217389 as a primary example alongside NMS-P715 and AZ3146. While all three compounds are potent inhibitors of Mps1, their off-target profiles, and consequently their potential for different biological effects and toxicity profiles, may vary. The provided experimental protocol for kinome profiling offers a standardized method for generating the comparative data necessary for a thorough evaluation of inhibitor specificity. For researchers in drug development, a comprehensive understanding of a compound's kinome-wide interactions is paramount for advancing safe and effective targeted therapies.
Comparative Analysis of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in Cancer Cell Lines: An Evidence-Based Guide
Disclaimer: Direct experimental data on the biological activity of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not available in the current body of scientific literature. This guide provides a comparative analysis based on the performance of structurally similar compounds, specifically derivatives of 5-benzylidene-2-thioxodihydropyrimidine-4,6(1H,5H)-dione and 5-benzylidene-barbituric acid, to infer its potential anticancer properties and guide future research.
The core structure of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, a derivative of 2-thiobarbituric acid, is a recognized scaffold in medicinal chemistry with potential as an anticancer agent. The presence of the benzylidene group at the 5-position is a common feature in compounds designed to exhibit cytotoxic effects. The substituents on the phenyl ring, in this case, a diisobutylamino group and a nitro group, are expected to significantly influence the compound's biological activity, including its potency and selectivity against different cancer cell lines.
Performance of Structurally Related Compounds
Research into derivatives of 5-benzylidene-2-thioxodihydropyrimidine-4,6(1H,5H)-dione and related thiazolidinones has demonstrated their potential as anticancer agents. These compounds have been shown to induce apoptosis and inhibit key signaling pathways in various cancer cell lines. For instance, certain 5-benzylidenethiazolidine-2,4-dione derivatives have been evaluated for their activity against HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines.[1]
The antiproliferative activity of barbituric and thiobarbituric acid-based chromene derivatives has also been investigated in A2780 (ovarian cancer), MCF7 (breast cancer), and A549 (lung cancer) cell lines.[2] These studies suggest that the core pyrimidinedione structure is a valid starting point for the development of novel anticancer therapeutics.
Comparative Cytotoxicity Data
To provide a framework for comparison, the following table summarizes the cytotoxic activity (IC50 values) of several structurally related compounds from the literature. It is important to note that these are not direct analogues and substitutions on the benzylidene ring vary.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Benzylidenethiazolidine-2,4-dione derivative (8f) | HepG2 | 11.19 ± 0.8 | [1] |
| HCT-116 | 8.99 ± 0.7 | [1] | |
| MCF-7 | 7.10 ± 0.4 | [1] | |
| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinone (2h) | MOLT-4 (Leukemia) | < 0.01 | [3] |
| SW-620 (Colon Cancer) | < 0.01 | [3] | |
| Barbituric acid-based chromene derivative (4g) | A2780 | Not specified | [2] |
| MCF7 | Not specified | [2] | |
| A549 | Not specified | [2] |
Potential Mechanisms of Action
Based on studies of similar compounds, 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione could potentially exert its anticancer effects through various mechanisms:
-
Induction of Apoptosis: Many cytotoxic agents, including derivatives of barbituric acid, trigger programmed cell death in cancer cells.[2] This can be mediated through the intrinsic or extrinsic apoptotic pathways, often involving the activation of caspases.
-
Kinase Inhibition: The pyrimidine scaffold is present in many kinase inhibitors. For example, some 5-benzylidenethiazolidine-2,4-dione derivatives have been shown to target VEGFR-2, a key regulator of angiogenesis.[1]
-
Cell Cycle Arrest: The compound might interfere with the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (e.g., G2/M or G1) and preventing their proliferation.
-
Generation of Reactive Oxygen Species (ROS): Some studies on related compounds have shown an increase in ROS levels, which can lead to oxidative stress and subsequent cell death.[2]
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for the evaluation of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione.
Cell Culture
Human cancer cell lines (e.g., MCF-7, HCT-116, A549, and a normal cell line like HEK293 for selectivity assessment) would be maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells would be cultured in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.
-
The following day, the cells are treated with various concentrations of the test compound (typically ranging from 0.01 to 100 µM) for 48 or 72 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for 24 hours.
-
Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension according to the manufacturer's protocol.
-
The cells are incubated in the dark for 15 minutes at room temperature.
-
The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis for Signaling Pathway Proteins
-
Cells are treated with the test compound for a specified time, then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
The membrane is then incubated with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, p-Akt, p-ERK) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Experimental Workflow
Caption: A representative workflow for the in vitro evaluation of a novel anticancer compound.
Hypothetical Signaling Pathway
Caption: A plausible intrinsic apoptosis pathway potentially activated by the test compound.
References
- 1. Design, synthesis, molecular docking and anticancer evaluations of 5-benzylidenethiazolidine-2,4-dione derivatives targeting VEGFR-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro evaluation of the anticancer activity of barbituric/thiobarbituric acid-based chromene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Safe Disposal of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in a Laboratory Setting
The proper disposal of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. Due to the lack of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on the known hazards of structurally similar chemicals and general principles of laboratory waste management is essential. The presence of a nitroaromatic group suggests potential toxicity and environmental hazards.
Hazard Assessment and Waste Classification
Key Hazard Considerations:
-
Toxicity: Assumed to be harmful if ingested. The full toxicological profile is unknown[1].
-
Environmental Hazard: Presumed to be toxic to aquatic organisms with long-lasting effects. Discharge into the environment must be avoided.
-
Reactivity: Incompatible with strong oxidizing agents[2][3][4].
Based on these potential hazards, the waste generated from this compound must be treated as hazardous chemical waste .
Quantitative Data Summary
Due to the absence of a specific SDS, quantitative data for 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not available. The following table summarizes the classification of a structurally related compound, 3-nitrobenzaldehyde, which should be used as a conservative guide.
| Parameter | Value (for 3-nitrobenzaldehyde) | Reference |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | |
| Acute Aquatic Hazard | Category 2 | |
| Chronic Aquatic Hazard | Category 2 (Toxic to aquatic life with long lasting effects) |
Experimental Protocol: Disposal Procedure
This protocol outlines the step-by-step procedure for the safe disposal of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione waste.
1. Waste Minimization:
-
Before beginning any experiment, plan to minimize the generation of waste.
-
Only prepare the amount of solution needed for the experiment.
-
Do not order excess quantities of the chemical[5].
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.
3. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid waste, including residual powder and contaminated items (e.g., weighing paper, gloves, paper towels), in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
-
Liquid Waste:
-
Empty Containers:
-
"Empty" containers that held the chemical must also be disposed of as hazardous waste unless they have been triple-rinsed. The rinsate from the cleaning process must be collected as hazardous waste[8].
-
4. Waste Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione".
-
Indicate the approximate concentration and quantity of the waste.
5. Storage:
-
Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory[5][6].
-
The SAA should be a secondary containment system to prevent spills from spreading.
-
Ensure that incompatible wastes are stored separately[6].
6. Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[5].
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
Disposal Workflow
Caption: Disposal workflow for the subject chemical.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. Given the limited specific toxicity data for this compound, a cautious approach, treating it as a potentially hazardous substance, is imperative. The following procedures are based on general best practices for handling novel chemical compounds and related pyrimidinedione derivatives.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Equipment | Specification | Purpose |
| Eye Protection | Chemical splash goggles with a snug fit. A face shield should be worn over goggles when there is a risk of splashing.[1] | Protects eyes from splashes and fumes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[1][2] It is crucial to inspect gloves before each use and to wash hands thoroughly after removal.[3] | Prevents skin contact and potential absorption. |
| Body Protection | A lab coat, buttoned completely.[2] Consider a chemical-resistant apron or coveralls for added protection against spills.[1] | Protects skin from contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[2][5] | Prevents respiratory tract irritation or toxicity. |
| Footwear | Closed-toe shoes made of a non-perforated material.[2][6] | Protects feet from spills. |
Operational Plan for Handling
A systematic approach to handling ensures safety and minimizes contamination risk.
2.1. Preparation and Weighing:
-
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Before use, consult the Safety Data Sheet (SDS) for any available information. If an SDS is not available for the specific compound, review the SDS for structurally similar molecules, such as 1,3-Diethyldihydro-2-thioxopyrimidine-4,6(1H,5H)-dione, which is known to be toxic if swallowed and may cause skin sensitization.
-
Use a plastic-backed absorbent pad to line the work surface during handling and weighing to contain any spills.[8]
-
All containers must be clearly labeled with the chemical name, concentration, and hazard information.[7]
2.2. Experimental Procedures:
-
When transferring the compound, use appropriate tools (e.g., spatulas, weighing paper) to avoid generating dust.
-
Keep all containers with the compound sealed when not in use.
-
Avoid eating, drinking, or applying cosmetics in the laboratory area where the chemical is handled.[3]
2.3. Spill Management:
-
In case of a small spill, carefully clean the area using appropriate absorbent materials. For solid spills, gently cover with a wet paper towel to avoid aerosolization before wiping.[8]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
All spill cleanup materials must be disposed of as hazardous waste.
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
All waste materials contaminated with 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, including empty containers, used PPE, and spill cleanup debris, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Dispose of the chemical waste through your institution's hazardous waste management program.[3]
-
The preferred method for the disposal of many chemical wastes is incineration in an approved facility.[9] Landfilling in a designated hazardous waste landfill may also be an option depending on local regulations.[9]
-
Do not dispose of this chemical down the drain or in regular trash.
Experimental Workflow
The following diagram illustrates the key steps for the safe handling and disposal of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione.
Caption: Workflow for Safe Handling and Disposal.
References
- 1. trimaco.com [trimaco.com]
- 2. ehs.ucsf.edu [ehs.ucsf.edu]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. Do’s and Don’ts for Chemical Handling in GLP Labs – Pharma.Tips [pharma.tips]
- 8. ehs.ufl.edu [ehs.ufl.edu]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
